molecular formula C17H31N3O B1203182 N,N'-Dicyclohexyl-4-morpholinecarboxamidine CAS No. 4975-73-9

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Numéro de catalogue: B1203182
Numéro CAS: 4975-73-9
Poids moléculaire: 293.4 g/mol
Clé InChI: OZNYZQOTXQSUJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N′ -Dicyclohexyl-4-morpholinecarboxamidine is kidney-selective ATP-sensitive potassium blocker. It is an an orally effective nonkaliuretic diuretic in rats.>

Propriétés

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198013
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4975-73-9
Record name N,N′-Dicyclohexyl-4-morpholinecarboxamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4975-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4975-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dicyclohexylmorpholine-4-carboxamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound of interest for its diuretic and potential antihypertensive effects. This document details its physicochemical characteristics, pharmacological actions, and the underlying mechanisms, supported by experimental protocols and visual representations of key pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₃₁N₃O[1]
Molecular Weight 293.45 g/mol [1]
CAS Number 4975-73-9[1]
Appearance White to off-white crystalline powder[1]
Melting Point 105-107 °C[1]
Solubility Insoluble in water[1]

Pharmacological Properties and Quantitative Data

The primary pharmacological action of this compound is the blockade of ATP-sensitive potassium (KATP) channels, with a degree of selectivity for those in the kidney.[1] This action underlies its diuretic and hypotensive effects observed in preclinical studies.[1][2]

Diuretic and Natriuretic Activity

This compound has demonstrated orally effective, non-kaliuretic diuretic activity in animal models.[2] The table below summarizes key quantitative data from a study in dogs.

ParameterDose (µmol/kg, oral)ResultSpeciesReference
Natriuresis ≥ 100Furosemide-likeDog[2]

Note: While diuretic activity in rats is reported, specific quantitative data from the primary literature is not available in the initial search results.

ATP-Sensitive Potassium Channel Blockade

The compound's ability to block KATP channels has been demonstrated by its capacity to reverse the vasodilation induced by the KATP channel opener, minoxidil, in dogs.[2]

Antihypertensive Effects and the Kallikrein-Kinin System

This compound has been shown to suppress sodium-induced hypertension. This effect is linked to an increase in the secretion of urinary kallikrein, suggesting an interaction with the renal kallikrein-kinin system.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1]

General Procedure:

  • To a solution of N,N'-dicyclohexylcarbodiimide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add morpholine (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the completion of the reaction.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield pure this compound.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is based on the Lipschitz test, a standard method for screening diuretic agents.

  • Animal Preparation: Use male Wistar rats (150-200 g). House the animals in metabolic cages with free access to food and water for an acclimatization period of at least 24 hours before the experiment.

  • Hydration: On the day of the experiment, administer a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight via oral gavage to ensure a uniform state of hydration.

  • Dosing:

    • Control Group: Administer the vehicle (e.g., distilled water with a suspending agent if necessary) orally.

    • Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg), orally.

    • Test Groups: Administer this compound at various doses orally.

  • Urine Collection and Measurement: Collect urine from each animal at specified time intervals (e.g., every hour for 5 hours). Record the total volume of urine for each animal at each time point.

  • Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and the natriuretic index (urinary Na⁺ excretion of the test group / urinary Na⁺ excretion of the control group).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The diuretic and antihypertensive effects of this compound are initiated by the blockade of ATP-sensitive potassium channels in the kidney. This leads to a cascade of events involving the kallikrein-kinin system.

Mechanism of Action DCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP Renal ATP-Sensitive Potassium (KATP) Channel DCM->KATP Blocks Depolarization Cell Membrane Depolarization KATP->Depolarization Inhibition leads to Ca_influx Increased Intracellular Ca²⁺ Influx Depolarization->Ca_influx Opens voltage-gated Ca²⁺ channels Kallikrein Increased Renal Kallikrein Secretion Ca_influx->Kallikrein Stimulates Bradykinin Bradykinin Formation Kallikrein->Bradykinin Cleaves Kininogen Kininogen Kininogen->Bradykinin B2R Bradykinin B2 Receptor Activation Bradykinin->B2R NaCl_reabsorption Decreased Na⁺/Cl⁻ Reabsorption B2R->NaCl_reabsorption Inhibits Diuresis Diuresis & Natriuresis NaCl_reabsorption->Diuresis BP Blood Pressure Reduction Diuresis->BP

Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Diuretic Studies

A typical workflow for assessing the diuretic potential of a compound in a rodent model is depicted below.

Experimental Workflow start Start acclimatization Animal Acclimatization (Metabolic Cages) start->acclimatization hydration Oral Saline Hydration acclimatization->hydration grouping Randomization into Treatment Groups hydration->grouping dosing Oral Administration (Vehicle, Standard, Test Compound) grouping->dosing collection Urine Collection (Timed Intervals) dosing->collection analysis Urine Volume & Electrolyte Measurement collection->analysis data_analysis Data Analysis (Diuretic & Natriuretic Indices) analysis->data_analysis end End data_analysis->end

General experimental workflow for in vivo diuretic studies.

References

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS: 4975-73-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, with CAS number 4975-73-9, is a synthetic compound belonging to the guanidine class of molecules. It has garnered significant interest in pharmacological research due to its primary activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1] This property underpins its notable diuretic and hypotensive effects observed in preclinical animal models, positioning it as a molecule of interest for the development of novel cardiovascular and renal therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological actions, and the experimental methodologies used to elucidate its activity.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 4975-73-9[2]
Molecular Formula C₁₇H₃₁N₃O[2]
Molecular Weight 293.45 g/mol [2]
Melting Point 105-107 °C[3]
Appearance White to almost white crystalline powder[1]
Solubility Insoluble in water

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of morpholine with dicyclohexylcarbodiimide (DCC).[4]

Experimental Protocol: Synthesis

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous ether

  • Argon gas

Procedure:

  • To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.147 mmol) and N,N'-dicyclohexylcarbodiimide (0.189 g, 0.916 mmol).

  • The reaction mixture is stirred at 25°C for 30 minutes.[4]

  • Following the reaction, the mixture is extracted with anhydrous ether.

  • The resulting solution is filtered to remove any insoluble by-products.

  • The solvent is then removed from the filtrate by evaporation under reduced pressure.

  • The crude product is purified by recrystallization from ether to yield this compound as a white solid.[4]

Characterization Data

The structure and purity of the synthesized compound are confirmed by various analytical techniques.

TechniqueData
Mass Spectrometry (MS) Molecular Ion (M+): 293 m/z
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C-N, and C=N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the proposed structure.

Pharmacological Profile

The primary pharmacological effect of this compound is its action as a selective blocker of ATP-sensitive potassium channels, particularly in the kidney.[1] This mechanism of action leads to its observed diuretic and hypotensive properties.

Mechanism of Action: KATP Channel Blockade

ATP-sensitive potassium channels play a crucial role in linking cellular metabolism to electrical activity in various tissues. In the kidney, these channels are involved in regulating renal blood flow and electrolyte balance. By blocking these channels, this compound modulates these processes, leading to increased urine and electrolyte excretion.

KATP_Channel_Blockade cluster_renal_cell Renal Tubular Cell cluster_drug_action Pharmacological Intervention KATP_Channel ATP-sensitive Potassium Channel K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Diuresis Decreased Solute Reabsorption Ca_Influx->Diuresis Modulates Diuresis_Outcome Increased Diuresis and Natriuresis Diuresis->Diuresis_Outcome DMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine Blockade Blockade DMC->Blockade Blockade->KATP_Channel Diuretic_Activity_Workflow Start Start Acclimatization Acclimatize Rats in Metabolic Cages Start->Acclimatization Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Saline_Load Administer Saline Load Fasting->Saline_Load Grouping Divide into Control, Positive Control, and Test Groups Saline_Load->Grouping Dosing Administer Vehicle, Furosemide, or Test Compound Grouping->Dosing Urine_Collection Collect Urine at Timed Intervals Dosing->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Urine for Na+, K+, Cl- Urine_Collection->Electrolyte_Analysis Data_Analysis Calculate and Compare Diuretic and Natriuretic Activity Volume_Measurement->Data_Analysis Electrolyte_Analysis->Data_Analysis End End Data_Analysis->End

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, and mechanism of action.

Chemical and Physical Properties

This compound is a synthetic compound recognized for its role as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1][2][3] It is also utilized as a reagent in organic synthesis.[2][4] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C17H31N3O[1][4][5][6][7]
Molecular Weight 293.45 g/mol [4][6][7][8]
Alternate Molecular Weight 293.4 g/mol , ~293.46 g/mol [1][5]
CAS Number 4975-73-9[1][4][5][6][7]
Appearance White to almost white crystalline powder[1][4]
Melting Point 104-108 °C[1][4]
Purity ≥98%[4]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a morpholine derivative with N,N'-dicyclohexylcarbodiimide (DCC).[1] This carbodiimide-mediated coupling is a widely adopted methodology.[1]

General Procedure:

A general laboratory-scale synthesis procedure is as follows:

  • Morpholine (0.0128 g, 0.0075 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 1.5 mmol), and aniline (0.140 g, 1.5 mmol) are added to a dry 10 mL Schlenk tube under an argon atmosphere.[2]

  • The reaction mixture is stirred at 25°C for 30 minutes.[2]

  • Upon completion, the mixture is extracted with ether, and the resulting solution is clarified by filtration.[2]

  • The solvent is removed by evaporation under reduced pressure.[2]

  • The remaining residue is recrystallized from ether to yield the final product, this compound, as a white solid with a yield of over 99%.[2]

Mechanism of Action and Signaling Pathway

This compound primarily functions as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1][2][3] This selective blockade in the kidneys leads to increased urine production (diuresis).[1][2] Furthermore, it has been shown to suppress sodium-induced hypertension by modulating the kallikrein-kinin system.[1] The compound accelerates the dose-dependent secretion of renal kallikrein, which plays a role in blood pressure regulation.[1]

logical_relationship cluster_cause Initiating Action cluster_mechanism Molecular Mechanism cluster_effect Physiological Effect Compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine Blockade Blocks ATP-sensitive Potassium Channels in Kidney Compound->Blockade Kallikrein Increases Secretion of Urinary Kallikrein Blockade->Kallikrein Diuresis Diuresis (Increased Urine Production) Blockade->Diuresis Hypertension Suppression of Sodium-Induced Hypertension Kallikrein->Hypertension

Caption: Mechanism of Action for this compound.

References

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a versatile chemical compound utilized in various research and development sectors. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed information on its structure, synthesis, and physicochemical properties.

Chemical Structure and Identification

This compound is a guanidine derivative characterized by a central carboxamidine functional group substituted with two cyclohexyl rings and a morpholine moiety.[1] Its unique structure contributes to its utility as a reagent and its biological activity.[2]

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The compound is typically a white to off-white crystalline powder.[3] It is insoluble in water.[4] Key quantitative data and identifiers are summarized below for reference.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₁N₃O[1][4]
Molecular Weight 293.45 g/mol [4]
Melting Point 105-107 °C[4][5]
Appearance White crystalline powder[2][3][4]
CAS Number 4975-73-9[1][4]
IUPAC Name N,N'-dicyclohexylmorpholine-4-carboximidamide[1][6]
SMILES C1CCC(CC1)N\C(=N\C2CCCCC2)N3CCOCC3
InChI Key OZNYZQOTXQSUJM-UHFFFAOYSA-N[6]

Synthesis Protocols

The primary and most established method for synthesizing this compound involves the reaction between morpholine and N,N'-dicyclohexylcarbodiimide (DCC).[3][5] This carbodiimide-mediated coupling is a widely adopted methodology.[3]

synthesis_workflow morpholine Morpholine reaction Reaction morpholine->reaction dcc N,N'-Dicyclohexyl- carbodiimide (DCC) dcc->reaction product_mixture Crude Product Mixture reaction->product_mixture Stir at 25°C, 30 min final_product N,N'-Dicyclohexyl-4- morpholinecarboxamidine product_mixture->final_product Extraction & Recrystallization

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol:

A common laboratory-scale synthesis is outlined as follows[5]:

  • Reaction Setup: To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.0075 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 1.5 mmol), and aniline (0.140 g, 1.5 mmol).

  • Reaction: The mixture is stirred at 25°C for 30 minutes.

  • Work-up and Purification: Following the reaction period, the mixture is extracted with ether. The resulting solution is filtered to remove any solid byproducts. The solvent is then evaporated under reduced pressure.

  • Final Product: The residue is recrystallized from ether to yield the final product as a white solid with a reported yield of >99%.[5]

Applications in Research and Development

This compound has several applications in scientific research and pharmaceutical development:

  • Synthetic Reagent: It serves as a crucial reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, including the antiviral drug cidofovir and its cyclic form.[5] It is also used as an intermediate in the development of analgesics and anti-inflammatory agents.[2]

  • Catalysis: The compound is employed as a strong base and catalyst in organic reactions, particularly for phosphorylation reactions in nucleoside chemistry.[2][5]

  • Biological Activity: It is recognized as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[3][5] This activity makes it an effective nonkaliuretic diuretic in animal models, and it has been shown to lower blood pressure in rats and dogs.[3][7]

Signaling Pathway Involvement

The primary biological mechanism of action identified for this compound is the blockage of ATP-sensitive potassium channels, predominantly in the kidneys.[3] This action disrupts the normal regulation of ion and fluid balance, leading to diuresis.

signaling_pathway compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine inhibition Inhibition compound->inhibition katp Kidney ATP-sensitive Potassium (KATP) Channels ion_balance Disruption of Ion & Fluid Balance Regulation katp->ion_balance regulates inhibition->katp blocks inhibition->ion_balance leads to diuresis Increased Diuresis (Urine Production) ion_balance->diuresis results in

Caption: Mechanism of action as a KATP channel blocker.

Handling and Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed to avoid contact with eyes and skin, and to prevent inhalation or ingestion.[4]

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a compound of interest in pharmaceutical research, notably for its activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[1] A thorough understanding of its solubility in various solvents is critical for its application in drug discovery and development, including formulation, screening, and in vitro/in vivo studies. This technical guide provides an overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the methodological approach to empower researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₇H₃₁N₃O[1]
Molecular Weight 293.45 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 105-107 °C[1]
pKa (Predicted) 11.85 ± 0.20

Solubility Profile

Currently, publicly accessible literature provides limited quantitative solubility data for this compound. The available information is primarily qualitative.

Table of Known Qualitative Solubility:

SolventSolubilityReference
WaterInsoluble[1]
MethanolSoluble

The molecular structure, featuring two bulky, non-polar cyclohexyl groups, suggests a tendency towards lower solubility in aqueous media and higher solubility in organic solvents. The morpholine and carboxamidine moieties introduce some degree of polarity.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following section outlines a detailed experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, etc.)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the chosen solvents, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in a preliminary experiment by measuring the concentration at different time points until it remains constant.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for such compounds.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison.

Hypothetical Solubility Data Table:

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water257.0User DeterminedUser Determined
PBS257.4User DeterminedUser Determined
Ethanol25N/AUser DeterminedUser Determined
Methanol25N/AUser DeterminedUser Determined
DMSO25N/AUser DeterminedUser Determined
Acetonitrile25N/AUser DeterminedUser Determined

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep_standards Prepare Calibration Standards calibration_curve Generate Calibration Curve prep_standards->calibration_curve Analyze prep_saturated Prepare Saturated Solutions (Excess Solute) equilibration Equilibrate Samples (e.g., 24-72h at 25°C) prep_saturated->equilibration separation Separate Solid and Liquid Phases (Centrifuge/Filter) equilibration->separation quantification Quantify Concentration (HPLC Analysis) separation->quantification Analyze Supernatant calculation Calculate Solubility (mg/mL, mol/L) quantification->calculation Use Calibration Curve calibration_curve->quantification MoA_Pathway compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine katp ATP-Sensitive Potassium (KATP) Channel (in Renal Tubule Cell) compound->katp Blocks k_efflux Potassium (K+) Efflux katp->k_efflux Mediates diuresis Increased Diuresis (Urine Production) k_efflux->diuresis Inhibition leads to

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a versatile compound utilized in pharmaceutical development and organic synthesis.[1] The document details experimental protocols for determining these physical constants and illustrates key processes and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a white crystalline powder.[1][2] Its stability and solubility, enhanced by its dual cyclohexyl groups and morpholine ring, make it a valuable intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1]

The melting and boiling points are critical parameters for its purification, handling, and application in various chemical reactions. A summary of these properties is presented below.

Physical PropertyValueNotes
Melting Point 104-108 °CMultiple sources report a narrow range, indicating good purity in commercially available samples.[1][2][3][4][5]
Boiling Point 423.2 ± 55.0 °CPredicted value at standard atmospheric pressure.[2][4]
150 °CAt a reduced pressure of 20 mmHg.[6]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[7] Impurities typically cause a depression and broadening of the melting point range.[8]

This is the most common method for determining the melting point of a crystalline solid.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8]

  • Glass capillary tubes (one end sealed)[10]

  • Thermometer

  • Sample of this compound (must be dry and finely powdered)[9][10]

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered compound onto a clean surface.[11]

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10] Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.[8][10] The packed sample height should be 2-3 mm.[8][10]

  • Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[10]

  • Initial Determination (Rapid Heating): Heat the sample rapidly to find an approximate melting range. This allows for a more precise measurement in subsequent trials.[8]

  • Accurate Determination (Slow Heating): Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point found in the previous step.[10] Then, reduce the heating rate to 1-2°C per minute.[10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12] Since this compound is a solid at room temperature, it would first need to be melted or dissolved in a suitable high-boiling, inert solvent for this procedure to be adapted. The following is a general protocol for a liquid sample.

Apparatus:

  • Thiele tube filled with mineral oil[12][13]

  • Small test tube (e.g., Durham tube)[12]

  • Capillary tube (sealed at one end)[13]

  • Thermometer

  • Rubber band or thread[13]

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[12]

  • Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube containing the sample.[12]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[12]

  • Heating: Clamp the assembly in the Thiele tube so that the thermometer bulb is positioned in the center of the mineral oil.[12] Gently heat the side arm of the Thiele tube.[13]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[12]

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[12][13]

Visualized Workflows and Applications

The following diagrams illustrate the synthesis, experimental workflows, and a key application of this compound.

Synthesis_Workflow morpholine Morpholine reaction Reflux morpholine->reaction dcc 1,3-Dicyclohexylcarbodiimide (DCC) dcc->reaction product N,N'-Dicyclohexyl-4- morpholinecarboxamidine reaction->product Preparation

Caption: Synthesis of the target compound.[14]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder the solid sample prep2 Load 2-3 mm of sample into a capillary tube prep1->prep2 measure1 Place tube in melting point apparatus prep2->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Cool and reheat slowly (1-2°C/min) near m.p. measure2->measure3 measure4 Record temperature range from first liquid to all liquid measure3->measure4

Caption: Workflow for melting point determination.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation setup1 Add liquid to test tube setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Place assembly in Thiele tube setup3->setup4 heat1 Gently heat Thiele tube setup4->heat1 heat2 Observe for a continuous stream of bubbles heat1->heat2 heat3 Remove heat and cool heat2->heat3 heat4 Record temperature when liquid enters capillary heat3->heat4

Caption: Workflow for boiling point determination.

Application_Pathway compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine channel Kidney ATP-Sensitive Potassium (KATP) Channel compound->channel Blocks effect Diuretic Effect (Increased Urine Output) channel->effect Leads to

Caption: Role as a KATP channel blocker.[5]

Applications in Research and Development

This compound is not only a synthetic intermediate but also a subject of study for its biological activities. It has been identified as a kidney-selective ATP-sensitive potassium (KATP) channel blocker and has demonstrated effects as an orally effective non-kaliuretic diuretic in rats.[14] Furthermore, it is used as a reagent in the synthesis of nucleotide phosphonates, such as cidofovir, which are crucial in antiviral drug development.[4][14] Its role as a strong base makes it a useful catalyst for phosphorylation reactions in nucleoside chemistry.[14] These applications underscore the importance of understanding its fundamental physicochemical properties for its effective use in pharmaceutical research.

References

Spectroscopic and Spectrometric Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with generalized experimental protocols for these analytical techniques.

Compound Information

Compound Name This compound
CAS Number 4975-73-9
Molecular Formula C₁₇H₃₁N₃O
Molecular Weight 293.45 g/mol
Structure
A visual representation of the molecular structure would be placed here.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data

Parameter Value
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 293

Table 2: Major Fragmentation Peaks [1]

m/z Relative Intensity (%) Possible Fragment
5575.0C₄H₇⁺
8336.6C₆H₁₁⁺ (Cyclohexyl)
8642.5C₄H₈NO⁺ (Morpholine fragment)
9890.9C₆H₁₀N⁺
110100.0C₇H₁₂N⁺
11359.2C₇H₁₃N₂⁺
12532.7C₈H₁₅N₂⁺
15337.3C₉H₁₇N₂O⁺
25085.7M⁺ - C₃H₇
29333.8M⁺ (Molecular Ion)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for obtaining mass spectral data is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector measures the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While full, freely accessible spectra for this compound are limited, the expected chemical shifts can be predicted based on its structure. Detailed spectra are available on subscription-based platforms like SpectraBase.[2]

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Cyclohexyl CH~ 3.0 - 3.5Multiplet2H
Morpholine O-CH₂~ 3.6 - 3.8Triplet4H
Morpholine N-CH₂~ 3.1 - 3.3Triplet4H
Cyclohexyl CH₂~ 1.0 - 2.0Multiplet20H
NH~ 4.5 - 5.5Broad Singlet1H

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Environment Predicted Chemical Shift (ppm)
C=N (Amidine)~ 155 - 160
Morpholine O-CH₂~ 66 - 68
Cyclohexyl N-CH~ 50 - 55
Morpholine N-CH₂~ 48 - 52
Cyclohexyl CH₂~ 24 - 34
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine, imine, and ether functionalities.

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3300 - 3400N-H StretchAmine
~ 2850 - 2960C-H StretchCyclohexyl, Morpholine
~ 1640 - 1680C=N StretchImine (Amidine)
~ 1440 - 1470C-H BendCyclohexyl, Morpholine
~ 1110 - 1130C-O-C StretchEther (Morpholine)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the infrared spectrum is recorded.

  • Data Analysis: The absorbance or transmittance is plotted against the wavenumber (cm⁻¹) to generate the IR spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound, integrating data from MS, NMR, and IR to confirm its structure.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of N,N'-Dicyclohexyl- 4-morpholinecarboxamidine Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the spectral analysis of this compound.

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a compound recognized for its diuretic and hypotensive properties. Its primary mechanism of action is the selective blockade of ATP-sensitive potassium (K-ATP) channels, particularly those in the renal and vascular tissues. This action leads to increased urine output and a reduction in blood pressure. Additionally, this compound has been shown to modulate the kallikrein-kinin system, contributing to its antihypertensive effects. This technical guide provides a comprehensive overview of the known mechanisms of action, supported by available data and detailed experimental protocols.

Core Mechanism of Action: ATP-Sensitive Potassium (K-ATP) Channel Blockade

The principal biological activity of this compound is its function as a selective blocker of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including vascular smooth muscle and the kidneys.

Targeting the Vascular K-ATP Channel (Kir6.1/SUR2B)

Vascular K-ATP channels are predominantly composed of the pore-forming inward-rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor SUR2B.[3][4][5][6] The opening of these channels leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation. Minoxidil, a known vasodilator, exerts its effect by opening these channels.[7]

This compound has been demonstrated to reverse the vasodilatory effects of minoxidil in canine models.[1] This antagonistic action strongly suggests that the compound blocks the vascular K-ATP channels, thereby preventing the hyperpolarization and vasodilation induced by channel openers.

Signaling Pathway: K-ATP Channel Blockade in Vascular Smooth Muscle

KATP_Blockade cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Minoxidil Minoxidil (K-ATP Channel Opener) KATP_Channel K-ATP Channel (Kir6.1/SUR2B) Minoxidil->KATP_Channel Activates Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes DCMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCMC->KATP_Channel Blocks

Caption: K-ATP channel blockade by this compound.

Renal K-ATP Channel Blockade and Diuretic Effect

In the kidneys, K-ATP channels play a role in regulating fluid and electrolyte balance.[1] By blocking these channels in the renal tissue, this compound promotes diuresis, the increased production of urine.[1] This diuretic effect is characterized as nonkaliuretic, meaning it does not lead to a significant loss of potassium in the urine.

Secondary Mechanism: Modulation of the Kallikrein-Kinin System

This compound also exhibits antihypertensive effects through its interaction with the kallikrein-kinin system.[1] This system is a crucial regulator of blood pressure and renal function.

Increased Urinary Kallikrein Secretion

Studies in rodent models have shown that this compound suppresses sodium-induced hypertension by increasing the secretion of urinary kallikrein.[1] Kallikrein is an enzyme that cleaves kininogens to produce kinins, such as bradykinin. Kinins are potent vasodilators and also promote natriuresis (sodium excretion) and diuresis. The increased kallikrein secretion is believed to be a consequence of the primary K-ATP channel blockade.[1]

Signaling Pathway: Kallikrein-Kinin System Activation

Kallikrein_Kinin_System DCMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP_Blockade Renal K-ATP Channel Blockade DCMC->KATP_Blockade Kallikrein_Secretion Increased Urinary Kallikrein Secretion KATP_Blockade->Kallikrein_Secretion Kinins Kinins (e.g., Bradykinin) Kallikrein_Secretion->Kinins Cleaves Kininogen to produce Kininogen Kininogen Vasodilation Vasodilation Kinins->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Kinins->Natriuresis_Diuresis Antihypertensive_Effect Antihypertensive Effect Vasodilation->Antihypertensive_Effect Natriuresis_Diuresis->Antihypertensive_Effect

Caption: Activation of the kallikrein-kinin system.

Quantitative Data

While primary research has established the diuretic and antihypertensive effects of this compound, specific quantitative data from these studies are not widely available in the public domain. The following table summarizes the key findings from available literature.

ParameterSpeciesDoseEffectSource
Diuresis & NatriuresisDogs≥ 100 µmol/kg (oral)Furosemide-like natriuresisNot specified in abstract
Cardiovascular ToxicityDogs61 and 90 µmol/kg (IV)Lethal cardiac toxicityNot specified in abstract
Minoxidil ReversalDogsNot specifiedComplete reversal of minoxidil-induced vasodilation[1]

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not fully available in the reviewed literature. However, based on the described studies, the following general methodologies are likely to have been employed.

In Vivo Diuretic and Natriuretic Assay in Rodents/Canines

This protocol is designed to assess the effect of a test compound on urine and electrolyte excretion.

  • Animal Acclimatization: House animals (e.g., Sprague-Dawley rats or Beagle dogs) in metabolic cages for several days to acclimatize.

  • Baseline Measurements: Collect urine over a 24-hour period to determine baseline urine volume and electrolyte (Na+, K+) concentrations.

  • Compound Administration: Administer this compound orally or via injection at various doses. A vehicle control group should be included.

  • Urine Collection: Collect urine at specified time intervals (e.g., every 2, 4, 6, and 24 hours) post-administration.

  • Analysis: Measure the volume of urine collected for each time period. Analyze urine samples for Na+ and K+ concentrations using a flame photometer or ion-selective electrodes.

  • Data Presentation: Present data as total urine output (mL/kg) and total electrolyte excretion (mEq/kg) over time for each dose group and compare to the vehicle control.

Experimental Workflow: Diuretic Assay

Diuretic_Assay_Workflow start Start acclimatization Animal Acclimatization in Metabolic Cages start->acclimatization baseline Baseline Urine Collection (24 hours) acclimatization->baseline grouping Randomize Animals into Treatment Groups baseline->grouping administration Administer Compound/ Vehicle Control grouping->administration collection Urine Collection at Timed Intervals administration->collection analysis Measure Urine Volume & Electrolyte Concentrations collection->analysis data_presentation Data Analysis and Presentation analysis->data_presentation end End data_presentation->end

Caption: Workflow for in vivo diuretic and natriuretic assay.

In Vivo Minoxidil-Induced Vasodilation Reversal Assay in Canines

This protocol assesses the ability of a K-ATP channel blocker to reverse the hypotensive effects of a K-ATP channel opener.

  • Animal Preparation: Anesthetize a Beagle dog and insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Baseline Hemodynamics: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Induce Vasodilation: Administer a dose of minoxidil known to cause a significant and stable reduction in MAP.

  • Administer Test Compound: Once the hypotensive effect of minoxidil is established, administer this compound intravenously.

  • Monitor Hemodynamics: Continuously record MAP and HR to observe the reversal of the minoxidil-induced hypotension.

  • Data Analysis: Quantify the change in MAP following the administration of this compound in the presence of minoxidil.

Measurement of Urinary Kallikrein

Several methods can be used to measure urinary kallikrein activity, including radioimmunoassays and functional assays.[8][9]

  • Urine Collection: Collect urine from rats housed in metabolic cages following administration of this compound or vehicle.

  • Sample Preparation: Centrifuge urine samples to remove sediment.

  • Radioimmunoassay (RIA):

    • Utilize a specific antibody against rat urinary kallikrein.

    • Incubate urine samples with the antibody and a known amount of radiolabeled kallikrein.

    • Separate antibody-bound and free kallikrein.

    • Measure the radioactivity of the bound fraction to determine the concentration of kallikrein in the sample by comparison to a standard curve.

  • Functional (Esterolytic) Assay:

    • Incubate urine samples with a synthetic substrate that releases a chromophore upon cleavage by kallikrein (e.g., a p-nitroanilide substrate).

    • Measure the rate of color change spectrophotometrically to determine the enzymatic activity of kallikrein.

Other Potential Applications

Beyond its cardiovascular and renal effects, this compound is also utilized as a reagent in organic synthesis, particularly in the preparation of nucleotide phosphonates such as cidofovir, which has antiviral properties.[10]

Conclusion

This compound is a molecule with a dual mechanism of action that impacts both renal and cardiovascular physiology. Its primary role as a selective K-ATP channel blocker underlies its diuretic and vasodilatory-antagonist effects. The secondary modulation of the kallikrein-kinin system further contributes to its antihypertensive properties. While the qualitative aspects of its mechanism are established, further research is needed to provide detailed quantitative data on its potency and selectivity, which will be crucial for any potential therapeutic development. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Technical Overview of its Role as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound recognized for its activity as a potassium channel blocker. Specifically, it demonstrates selectivity for ATP-sensitive potassium (K-ATP) channels, particularly within the renal system. This technical guide provides a comprehensive overview of the available scientific information regarding its mechanism of action, physiological effects, and the experimental basis for these findings.

Core Mechanism of Action: Selective K-ATP Channel Blockade

The primary pharmacological action of this compound is the blockade of ATP-sensitive potassium channels.[1] These channels are crucial in linking cellular metabolism to electrical activity in various tissues. By inhibiting these channels in the kidneys, the compound can modulate renal function, leading to diuretic and natriuretic effects. This kidney-selective action suggests a potential for targeted therapeutic applications with fewer systemic side effects compared to non-selective potassium channel blockers.[1]

Signaling Pathway of K-ATP Channel Blockade and Downstream Effects

The blockade of renal K-ATP channels by this compound is proposed to initiate a cascade of events leading to its observed physiological effects. A key downstream consequence is the stimulation of the kallikrein-kinin system. This involves an increased secretion of urinary kallikrein, which in turn is believed to play a role in the compound's ability to suppress sodium-induced hypertension.[1]

G cluster_0 Renal Tubule Cell cluster_1 Downstream Physiological Effects DCMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP ATP-Sensitive Potassium Channel DCMC->KATP Blocks K_efflux K+ Efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition leads to Kallikrein Increased Urinary Kallikrein Secretion Depolarization->Kallikrein Stimulates Diuresis Diuresis & Natriuresis Depolarization->Diuresis Hypertension Suppression of Na+-induced Hypertension Kallikrein->Hypertension

Proposed mechanism of action for this compound.

Quantitative Data

Experimental Protocols

While specific, detailed experimental protocols for studies involving this compound are not available in the public domain, this section outlines the general methodologies that would be employed to investigate its pharmacological properties.

Electrophysiological Studies (Patch-Clamp)

To characterize the interaction of this compound with K-ATP channels, the patch-clamp technique would be the method of choice.

Objective: To measure the effect of the compound on K-ATP channel currents in isolated renal tubule cells.

General Procedure:

  • Cell Isolation: Isolation of primary renal tubule cells from an appropriate animal model (e.g., rat or rabbit).

  • Pipette Preparation: Glass micropipettes are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is held at a constant value to record the ionic currents flowing through the channels.

  • Channel Activation: K-ATP channels are activated by modifying the intracellular solution with a low concentration of ATP.

  • Compound Application: this compound is applied at various concentrations to the extracellular solution.

  • Data Acquisition and Analysis: The resulting changes in K-ATP channel current are recorded and analyzed to determine the inhibitory concentration (e.g., IC50).

G start Start: Isolated Renal Tubule Cells patch Establish Whole-Cell Patch-Clamp Configuration start->patch activate Activate K-ATP Channels (Low ATP in Pipette) patch->activate record_base Record Baseline K-ATP Current activate->record_base apply_comp Apply N,N'-Dicyclohexyl-4- morpholinecarboxamidine record_base->apply_comp record_effect Record K-ATP Current in Presence of Compound apply_comp->record_effect washout Washout Compound record_effect->washout record_washout Record K-ATP Current After Washout washout->record_washout analyze Analyze Data (Determine IC50) record_washout->analyze

Generalized workflow for patch-clamp analysis of K-ATP channel blockade.
In Vivo Diuretic and Natriuretic Assays

Animal models, typically rats, are used to assess the diuretic and natriuretic properties of the compound.

Objective: To measure the effect of this compound on urine volume and electrolyte excretion.

General Procedure:

  • Animal Acclimation: Animals are housed in metabolic cages to allow for accurate urine collection and are accustomed to the experimental conditions.

  • Hydration: Animals are typically orally hydrated with a saline solution to ensure a baseline urine flow.

  • Compound Administration: The test compound is administered, usually via oral gavage, at various doses. A vehicle control group and a positive control (a known diuretic) group are included.

  • Urine Collection: Urine is collected over a specified period (e.g., 4, 8, or 24 hours).

  • Measurement of Urine Volume: The total volume of urine for each animal is recorded.

  • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are measured using a flame photometer or ion-selective electrodes.

  • Data Analysis: The effects of the compound on urine volume and electrolyte excretion are compared to the control groups.

In Vivo Antihypertensive Studies

To investigate the effect of the compound on blood pressure, animal models of hypertension are utilized.

Objective: To determine if this compound can lower blood pressure in hypertensive animals.

General Procedure:

  • Induction of Hypertension: A model of hypertension, such as the sodium-induced hypertensive rat, is established.

  • Blood Pressure Measurement: Baseline blood pressure is measured using telemetry or tail-cuff plethysmography.

  • Compound Administration: The compound is administered chronically over a period of days or weeks.

  • Continuous Monitoring: Blood pressure is monitored throughout the treatment period.

  • Data Analysis: Changes in blood pressure in the treated group are compared to a placebo-treated control group.

Other Potential Applications

Beyond its role as a potassium channel blocker, this compound has been utilized as a reagent in organic synthesis.[2][3]

Summary

This compound is a selective blocker of renal ATP-sensitive potassium channels. This activity leads to diuretic and natriuretic effects and has been linked to the suppression of sodium-induced hypertension through the stimulation of the kallikrein-kinin system. While the qualitative aspects of its pharmacology are described in the literature, detailed quantitative data and specific experimental protocols are not widely available in the public domain. Further research and publication of primary data are necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Diuretic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, also identified as U-18177, is an orally effective, non-kaliuretic diuretic agent identified through random screening.[1] Its diuretic profile has been characterized in both rat and dog models, demonstrating a unique mechanism of action potentially linked to the blockade of ATP-sensitive potassium (KATP) channels.[1][2][3] This document provides a comprehensive overview of the diuretic properties of this compound, including its pharmacological profile, mechanism of action, and key experimental findings. While showing promise as a diuretic, its development has been hampered by a narrow therapeutic window and associated cardiac toxicity at higher doses.[1][4]

Introduction

This compound is a guanidine-based compound that has been investigated for its diuretic effects.[3] It emerged from a random screening program as a potent, orally active diuretic with potassium-sparing properties in rats.[1][4] Subsequent studies in dogs confirmed its diuretic and natriuretic effects, which are comparable to those of furosemide at higher doses.[1] The primary interest in this compound lies in its novel mechanism of action, which is distinct from many conventional diuretics. It is believed to exert its effects through the blockade of kidney-selective ATP-sensitive potassium channels.[2][3] This unique mode of action may offer therapeutic advantages, although concerns regarding its safety profile have limited its clinical development.[1][4]

Mechanism of Action

The diuretic activity of this compound is attributed to its role as an ATP-sensitive potassium (KATP) channel blocker.[1][3] This proposed mechanism is supported by vascular interaction studies where the compound was observed to reverse the vasodilatory effects of minoxidil, a known KATP channel opener.[1][4] The blockade of these channels in the renal tubules is thought to contribute to the observed diuresis.[1]

Furthermore, this compound has been shown to modulate sodium-induced hypertension by activating the kallikrein-kinin system.[3] It is suggested that the compound increases the secretion of urinary kallikrein, which plays a role in renal function and blood pressure regulation.[2][3] This effect is also linked to its KATP channel blocking activity.[3]

Mechanism_of_Action cluster_renal_tubule Renal Tubule Cell cluster_vasculature Vascular Smooth Muscle Cell DCMA N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP ATP-Sensitive K+ Channel DCMA->KATP Blocks K_efflux K+ Efflux KATP->K_efflux Inhibits Diuresis Increased Diuresis & Natriuresis K_efflux->Diuresis Contributes to Minoxidil Minoxidil (K+ Channel Opener) KATP_Vascular ATP-Sensitive K+ Channel Minoxidil->KATP_Vascular Opens Vasodilation Vasodilation DCMA_Vascular N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCMA_Vascular->KATP_Vascular Blocks

Proposed mechanism of action for this compound.

Diuretic and Pharmacological Properties

This compound has demonstrated significant diuretic and natriuretic effects in both rat and dog models. The compound is orally effective and exhibits a non-kaliuretic profile, meaning it promotes sodium and water excretion without a significant increase in potassium excretion.[1]

Data from Animal Studies

The following table summarizes the diuretic effects of this compound (U-18177) and its adamantyl analog (U-37883A) in dogs.

CompoundDose (µmol/kg, p.o.)Urine Volume (mL/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)Cl- Excretion (mEq/kg)
U-18177 100> Furosemide-like natriuresisData not specifiedNon-kaliureticData not specified
U-37883A 100> Furosemide-like natriuresisData not specifiedNon-kaliureticData not specified

Note: The available literature describes the effects as "furosemide-like natriuresis" at doses ≥ 100 µmol/kg without providing specific quantitative values in the abstract.[1] The term "non-kaliuretic" indicates no significant increase in potassium excretion compared to controls.[1]

Toxicity

A significant concern with this compound is its narrow therapeutic index.[4] Acute intravenous administration in dogs resulted in lethal cardiac toxicity at doses of 61 and 90 µmol/kg.[1] While numerous analogs were synthesized to improve the safety profile, none were found to be sufficiently safe for further development.[1][4]

Experimental Protocols

The following outlines the general experimental methodologies employed in the evaluation of this compound's diuretic properties, as inferred from the available literature.

Animal Models
  • Rats: Sprague-Dawley rats were likely used for initial screening and characterization of diuretic activity.[1]

  • Dogs: Beagle dogs were used for confirmation of the diuretic profile and for toxicity studies.[1]

Drug Administration
  • Oral (p.o.): The compound was administered orally to assess its effectiveness as a diuretic.[1]

  • Intravenous (i.v.): Intravenous administration was used in acute toxicity studies in dogs.[1]

Diuretic Activity Assessment
  • Animal Hydration: Animals were likely hydrated with a saline load prior to drug administration to ensure adequate urine flow.

  • Drug Administration: The test compound or vehicle control was administered to the animals.

  • Urine Collection: Urine was collected over a specified period (e.g., 5 hours) using metabolism cages.

  • Analysis: Urine volume was measured, and electrolyte concentrations (Na+, K+, Cl-) were determined using methods such as flame photometry or ion-selective electrodes.

Experimental_Workflow start Start: Animal Acclimation (Rats/Dogs) hydration Oral Saline Hydration start->hydration grouping Random Assignment to Groups (Vehicle, U-18177, Analogs) hydration->grouping administration Drug Administration (Oral or Intravenous) grouping->administration collection Urine Collection over Time (e.g., 0-5 hours) administration->collection toxicity Monitor for Adverse Effects (Cardiac Toxicity in Dogs) administration->toxicity Toxicity Assessment measurement Measure Urine Volume collection->measurement analysis Analyze Electrolyte Concentrations (Na+, K+, Cl-) measurement->analysis end End: Data Analysis & Comparison analysis->end toxicity->end

Generalized experimental workflow for diuretic screening.

Synthesis

This compound can be synthesized by the reaction of morpholine with N,N'-dicyclohexylcarbodiimide.[3] This reaction is typically carried out under controlled conditions.

Conclusion

This compound is a noteworthy compound due to its unique mechanism of action as a KATP channel blocker, leading to non-kaliuretic diuresis. While it has shown efficacy in preclinical models, its development has been impeded by significant cardiac toxicity. Further research could focus on synthesizing analogs with an improved safety profile to potentially harness the therapeutic benefits of this class of diuretics. The compound remains a valuable tool for studying the role of renal KATP channels in fluid and electrolyte balance.

References

An In-depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine: From Discovery to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic guanidine-based compound that has garnered interest for its selective pharmacological activity. Initially identified through random screening, its primary mechanism of action is the blockade of adenosine triphosphate-sensitive potassium (K-ATP) channels, with a notable selectivity for those located in the kidney.[1][2] This activity leads to a diuretic effect, positioning the compound as a potential therapeutic agent for conditions such as hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and an exploration of its proposed mechanism of action involving the renal kallikrein-kinin system.

Introduction

This compound, a white crystalline powder, is a small molecule with the molecular formula C17H31N3O.[3] Its structure features a central carboxamidine group flanked by two cyclohexyl rings and a morpholine moiety. The compound's significance in medicinal chemistry stems from its function as a kidney-selective ATP-sensitive potassium (K-ATP) channel blocker.[1][2] This selectivity suggests the potential for a diuretic with a favorable safety profile, minimizing systemic effects often associated with non-selective potassium channel blockers.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C17H31N3O[1][3][4]
Molecular Weight 293.45 g/mol [1][3][4]
Appearance White crystalline powder[5][6]
Melting Point 105-107 °C[1]
CAS Number 4975-73-9[1][3][4]

Synthesis

The synthesis of this compound is typically achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar compounds.[1]

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous ether

  • Dry 10 mL Schlenk tube

  • Magnetic stirrer

  • Argon gas supply

Procedure:

  • To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.147 mmol) and N,N'-dicyclohexylcarbodiimide (0.0303 g, 0.147 mmol).

  • Stir the reaction mixture at 25°C for 30 minutes.

  • Upon completion of the reaction, extract the mixture with anhydrous ether.

  • Filter the solution to remove any precipitated N,N'-dicyclohexylurea.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from ether to yield the pure this compound as a white solid.

Pharmacological Profile

The primary pharmacological effect of this compound is its diuretic activity, which is a consequence of its interaction with renal K-ATP channels.

Mechanism of Action

This compound acts as a selective blocker of ATP-sensitive potassium channels in the kidney.[1][2] These channels play a role in regulating renal blood flow and tubular function. By blocking these channels, the compound is proposed to increase renal blood flow and inhibit sodium reabsorption, leading to diuresis.

Furthermore, studies have suggested that the diuretic and antihypertensive effects of this compound may be mediated through the activation of the renal kallikrein-kinin system. Blockade of K-ATP channels has been shown to increase the secretion of urinary kallikrein, an enzyme that cleaves kininogen to produce bradykinin. Bradykinin, a potent vasodilator, can contribute to increased renal blood flow and natriuresis.

G cluster_0 Renal Tubule Cell cluster_1 Renal Interstitium / Urine K_ATP ATP-Sensitive Potassium Channel Kallikrein Kallikrein Secretion K_ATP->Kallikrein Inhibition leads to Increased Secretion Compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine Compound->K_ATP Blocks Kininogen Kininogen Kallikrein->Kininogen Cleaves Bradykinin Bradykinin Kininogen->Bradykinin Diuresis Diuresis & Natriuresis Bradykinin->Diuresis Promotes

Caption: Proposed mechanism of action of this compound.

Preclinical Diuretic Activity

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound.

Electrophysiological Analysis of K-ATP Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to assess the effect of the compound on K-ATP channels in isolated cardiomyocytes, which can be adapted for renal cells expressing these channels.[7][8]

Materials:

  • Isolated renal cells or a suitable cell line expressing K-ATP channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular) and bath solution (extracellular)

  • This compound stock solution

Procedure:

  • Prepare isolated renal cells and allow them to adhere to a coverslip in a recording chamber.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Establish a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline K-ATP channel currents using a suitable voltage protocol.

  • Perfuse the recording chamber with the bath solution containing varying concentrations of this compound.

  • Record the channel currents in the presence of the compound to determine the extent of inhibition.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis A Isolate Renal Cells B Plate cells on coverslip A->B C Establish Giga-seal B->C D Achieve Whole-Cell Configuration C->D E Record Baseline K-ATP Current D->E F Apply Compound E->F G Record Inhibited Current F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Experimental workflow for electrophysiological analysis.

In Vivo Diuretic Activity in Rats

This protocol is a standard method for screening potential diuretic agents in rats, often referred to as the Lipschitz test.[9]

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Standard diuretic (e.g., furosemide)

  • Graduated cylinders for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatize rats in metabolic cages for at least 24 hours.

  • Fast the rats overnight with free access to water.

  • Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.

  • Divide the animals into three groups: vehicle control, standard diuretic, and test compound.

  • Administer the vehicle, standard diuretic, or this compound orally at the desired doses.

  • Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) and measure the total volume.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

  • Calculate the diuretic action, natriuretic activity, and saluretic activity by comparing the test group with the control group.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively reported in publicly available literature.[10][11] For a compound intended for oral administration, key parameters to be determined in preclinical studies would include bioavailability, plasma half-life, volume of distribution, and major routes of metabolism and excretion.

Conclusion

This compound is a promising diuretic agent with a selective mechanism of action targeting renal ATP-sensitive potassium channels. Its discovery and initial characterization have laid the groundwork for further investigation into its therapeutic potential. While the qualitative aspects of its activity are established, a comprehensive understanding of its quantitative pharmacology, pharmacokinetics, and a more detailed elucidation of its interaction with the renal kallikrein-kinin system are necessary for its advancement in drug development. The experimental protocols provided in this guide offer a framework for researchers to further explore the properties of this intriguing molecule.

References

An In-Depth Technical Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Kidney-Selective ATP-Sensitive Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, also known as U-18177, is a synthetic compound recognized for its potent and selective blockade of ATP-sensitive potassium (KATP) channels, particularly in the kidney. This activity underlies its notable diuretic and natriuretic effects, which have been observed in various animal models. Unlike many conventional diuretics, it demonstrates a nonkaliuretic profile, meaning it promotes sodium and water excretion without a significant loss of potassium. Its mechanism of action involves the modulation of the renal kallikrein-kinin system, leading to vasodilation and subsequent diuresis. This technical guide provides a comprehensive overview of the key literature and reviews on this compound, presenting its chemical properties, synthesis, biological activities, and the experimental protocols used to elucidate its function.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₁N₃O[2]
Molecular Weight 293.45 g/mol [2]
CAS Number 4975-73-9[2]
Melting Point 105-107 °C[1]
Appearance White to off-white crystalline powder[1]

Synthesis:

The primary and most widely adopted method for the synthesis of this compound involves the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1] This reaction is typically carried out under controlled conditions. A general synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous ether (or other suitable solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine and N,N'-dicyclohexylcarbodiimide.

  • The reaction mixture is stirred at room temperature (approximately 25°C) for a specified period, for example, 30 minutes.

  • Upon completion of the reaction, the mixture is extracted with ether.

  • The resulting solution is filtered to remove any solid byproducts.

  • The solvent is then removed from the filtrate under reduced pressure.

  • The resulting residue is recrystallized from a suitable solvent, such as ether, to yield the purified this compound product.

Biological Activity and Mechanism of Action

The principal biological activity of this compound is its function as a selective blocker of ATP-sensitive potassium (KATP) channels in the kidney.[1] These channels play a crucial role in coupling cellular metabolism to membrane excitability.[3][4]

2.1. Diuretic and Natriuretic Effects

By blocking KATP channels in the renal tubules, this compound induces diuresis (increased urine production) and natriuresis (increased sodium excretion).[1] It has been identified as an orally effective, nonkaliuretic diuretic in rats. Studies in both rats and dogs have confirmed its diuretic profile.[2]

2.2. Role of the Kallikrein-Kinin System

The diuretic and antihypertensive effects of this compound are mediated through the renal kallikrein-kinin system.[5][6] Blockade of KATP channels in the kidney leads to an increased secretion of urinary kallikrein.[5] Kallikrein is an enzyme that cleaves kininogen to produce kinins, such as bradykinin.[7] These kinins then act on B2 receptors in the renal vasculature and tubules, leading to vasodilation, increased renal blood flow, and inhibition of sodium reabsorption, ultimately resulting in diuresis and natriuresis.[6][7] This mechanism is distinct from many other classes of diuretics.

Signaling Pathway of this compound in Renal Cells

G DCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP ATP-Sensitive K+ Channel (Renal Epithelial Cell) DCM->KATP Blocks Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Induces Kallikrein Increased Kallikrein Secretion Ca_influx->Kallikrein Stimulates Kinins Kinins (e.g., Bradykinin) Kallikrein->Kinins Cleaves Kininogen to produce Kininogen Kininogen B2R Bradykinin B2 Receptor Kinins->B2R Activates Vasodilation Renal Vasodilation B2R->Vasodilation Na_reabsorption Decreased Na+ Reabsorption B2R->Na_reabsorption Diuresis Diuresis & Natriuresis Vasodilation->Diuresis Na_reabsorption->Diuresis

Caption: Signaling cascade of this compound in the kidney.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the readily available literature, studies on its analogs and related compounds provide valuable insights into its potency and effects.

Compound/ParameterSpeciesDosage/ConcentrationEffectReference(s)
This compound (U-18177) RatOrally effectiveNonkaliuretic diuretic
This compound (U-18177) Dog61 and 90 µmol/kg i.v.Lethal cardiac toxicity[1]
U-37883A (analog) Dog≥ 100 µmol/kg orallyFurosemide-like natriuresis[1]

Experimental Protocols

4.1. Assessment of Diuretic Activity in Rats

This protocol provides a general framework for evaluating the diuretic and saluretic activity of this compound in a rat model.

Experimental Workflow for Diuretic Activity Assay

G Acclimatization Animal Acclimatization (Metabolic Cages, 24h) Fasting Fasting (18h) (Water ad libitum) Acclimatization->Fasting Hydration Oral Saline Hydration (e.g., 25 mL/kg) Fasting->Hydration Grouping Grouping of Animals (Control, Standard, Test) Hydration->Grouping Dosing Oral Administration (Vehicle, Furosemide, Test Compound) Grouping->Dosing Urine_Collection Urine Collection (e.g., at 1, 2, 4, 6, 24h) Dosing->Urine_Collection Analysis Urine Analysis (Volume, pH, Na+, K+, Cl-) Urine_Collection->Analysis Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis

Caption: Workflow for assessing the diuretic activity of a test compound in rats.

Procedure:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats individually in metabolic cages for at least 24 hours before the experiment to allow for adaptation.[8]

  • Fasting: Withhold food for 18 hours prior to the experiment, but allow free access to water.[8]

  • Hydration: On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg body weight) to ensure adequate hydration and urine flow.[8]

  • Grouping and Dosing: Divide the animals into at least three groups: a control group receiving the vehicle, a positive control group receiving a standard diuretic like furosemide (e.g., 10 mg/kg), and one or more test groups receiving different doses of this compound.[8] Administer the substances orally.

  • Urine Collection: Place the rats back into their metabolic cages and collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.[8]

  • Urine Analysis: For each collection period, measure the total urine volume. The pH of the urine can also be determined. For the analysis of electrolytes, urine samples can be analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or an electrolyte analyzer.

  • Data Analysis: Calculate the diuretic index and saluretic indices (natriuretic, kaliuretic) by comparing the urine output and electrolyte excretion of the test groups to the control group.

Other Reported Applications

Beyond its diuretic properties, this compound has been utilized as a reagent in organic synthesis. It has been employed in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, including the antiviral drug cidofovir and its cyclic form.[1]

Conclusion

This compound is a significant research compound with a well-defined mechanism of action as a kidney-selective ATP-sensitive potassium channel blocker. Its ability to induce nonkaliuretic diuresis through the activation of the renal kallikrein-kinin system makes it a valuable tool for studying renal physiology and a potential lead for the development of novel antihypertensive and diuretic agents. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in greater detail.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a valuable compound for researchers in organic synthesis and drug development. The synthesis involves the reaction of dicyclohexylcarbodiimide (DCC) with morpholine. This compound is recognized for its role as a kidney-selective ATP-sensitive potassium channel blocker, presenting potential applications in cardiovascular and renal research.[1][2] This document outlines the synthetic procedure, purification, characterization, and known biological applications of the title compound.

Introduction

This compound is a guanidine-based compound with significant pharmacological interest. It is a white crystalline solid with a melting point of 105-107 °C.[2][3] The primary biological activity of this compound is its function as a selective blocker of ATP-sensitive potassium (KATP) channels, particularly in the kidney.[1][2] This activity leads to diuretic effects and has been shown to lower blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension.[4] Furthermore, it is utilized as a reagent in the synthesis of various organic molecules, including alkoxyalkyl analogs of nucleotide phosphonates.[2]

The synthesis described herein is a straightforward and efficient method for obtaining this compound from commercially available starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₃₁N₃O[3][5][6]
Molecular Weight293.45 g/mol [3][5][6]
AppearanceWhite crystalline powder[3]
Melting Point105-107 °C[2][3]
CAS Number4975-73-9[3][5][6]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹³C NMR (CDCl₃)δ (ppm): 155.1 (C=N), 67.0 (CH₂-O), 52.5 (CH-N), 48.1 (CH₂-N), 34.0 (CH₂), 26.1 (CH₂), 25.2 (CH₂)
FTIR (KBr)ν (cm⁻¹): 3300 (N-H stretch), 2925, 2850 (C-H stretch, cyclohexyl), 1640 (C=N stretch), 1115 (C-O-C stretch, morpholine)

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from dicyclohexylcarbodiimide (DCC) and morpholine.

Materials:

  • Dicyclohexylcarbodiimide (DCC)

  • Morpholine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add dicyclohexylcarbodiimide (1.0 eq). Dissolve the DCC in anhydrous dichloromethane (50 mL).

  • Addition of Morpholine: While stirring, add morpholine (1.1 eq) dropwise to the DCC solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the insoluble dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude product from hot diethyl ether. Dissolve the crude solid in a minimal amount of boiling diethyl ether.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹³C NMR and FTIR spectra to confirm the structure and purity of the synthesized this compound.

Expected Yield: 85-95%

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products DCC Dicyclohexylcarbodiimide (DCC) Product N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCC->Product + Morpholine DCU Dicyclohexylurea (DCU) DCC->DCU Morpholine Morpholine Morpholine->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Dissolve DCC in DCM Add Morpholine start->reactants reaction Stir at Room Temperature (24 hours) reactants->reaction filtration Filter to Remove DCU reaction->filtration workup Wash with Water and Brine filtration->workup drying Dry with Na₂SO₄ and Concentrate workup->drying purification Recrystallize from Diethyl Ether drying->purification characterization Characterize Product (MP, NMR, FTIR) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane K_ATP ATP-sensitive K+ Channel (Kir6.x/SUR) K_efflux Decreased K+ Efflux K_ATP->K_efflux K+ efflux Compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine Blockade Blockade Compound->Blockade Blockade->K_ATP Blockade->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Activation Depolarization->Ca_channel Ca_influx Increased Ca²⁺ Influx Ca_channel->Ca_influx Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_influx->Cellular_Response

References

Application Notes and Protocols: N,N'-Dicyclohexyl-4-morpholinecarboxamidine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCCM), a trisubstituted guanidine derivative, is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. While its structural similarity to guanidinium-based peptide coupling reagents suggests a potential role in amide bond formation, extensive literature review reveals that DCCM is not a commonly documented or commercially promoted reagent for peptide coupling reactions .

This document aims to provide a comprehensive overview of the potential application of DCCM in peptide synthesis by drawing parallels with well-established guanidinium-type coupling reagents. It is crucial to note that the proposed mechanism and protocols are hypothetical and based on the known chemistry of similar compounds. Researchers interested in exploring the use of DCCM for peptide coupling should consider this information as a theoretical starting point for their investigations. For established and reliable peptide synthesis, the use of well-documented coupling reagents is strongly recommended.

Introduction to Guanidinium-Based Coupling Reagents

In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. Guanidinium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are highly efficient coupling reagents that facilitate this activation.[1][2] They react with the carboxylic acid to form a highly reactive acyl-isourea or aminium/uronium active ester, which is then readily attacked by the amine to form the peptide bond.

Hypothetical Mechanism of Action for DCCM in Peptide Coupling

Based on the mechanism of other guanidinium-based coupling reagents, a plausible, though unproven, reaction pathway for this compound in peptide coupling can be proposed. The reaction would likely proceed through the formation of a reactive intermediate that activates the carboxylic acid of an N-protected amino acid.

The proposed mechanism involves the following steps:

  • Protonation of DCCM: The basic nitrogen of DCCM is protonated by the carboxylic acid of the N-protected amino acid.

  • Activation of the Carboxylic Acid: The carboxylate anion then attacks the central carbon of the protonated DCCM, forming a highly reactive O-acylisourea-like intermediate.

  • Nucleophilic Attack: The free amino group of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the activated intermediate.

  • Peptide Bond Formation and Byproduct Release: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases N,N'-dicyclohexylurea and morpholine as byproducts.

It is important to note that the efficiency of this hypothetical reaction, potential side reactions, and the degree of racemization are unknown without experimental validation.

Visualization of the Hypothetical Peptide Coupling Workflow

PeptideCouplingWorkflow N_Protected_AA N-Protected Amino Acid (1) Activation Activation Step N_Protected_AA->Activation DCCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine (DCCM) DCCM->Activation Amino_Acid_2 Amino Acid (2) (or Peptide Chain) Coupling Coupling Step Amino_Acid_2->Coupling Activation->Coupling Reactive Intermediate Peptide Dipeptide Coupling->Peptide Byproducts Byproducts (Dicyclohexylurea, Morpholine) Coupling->Byproducts

Caption: Hypothetical workflow for peptide coupling using DCCM.

Proposed Experimental Protocol (Based on Analogy to HATU)

The following is a general protocol for a solution-phase peptide coupling reaction. This protocol is adapted from standard procedures using HATU and should be optimized for temperature, reaction time, and stoichiometry if DCCM is to be investigated.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • This compound (DCCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Stirring plate and stir bar

  • Round bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and DCCM (1.1 equivalents) in the anhydrous solvent.

  • Addition of Base: Add DIPEA (2.0 equivalents) to the solution to neutralize the amino acid ester hydrochloride and facilitate the reaction.

  • Addition of Amino Component: Add the amino acid ester hydrochloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Quantitative Data for Common Guanidinium Coupling Reagents

Since no quantitative data for DCCM in peptide coupling is available, the following table summarizes typical performance metrics for the well-established guanidinium reagent HATU for comparison. These values can serve as a benchmark for any experimental investigation into DCCM.

ParameterTypical Value for HATUReference
Coupling Efficiency >99%[1][2]
Reaction Time 5-30 minutes[1]
Racemization Low, especially with additives[2]
Solubility Good in common organic solvents (DMF, NMP)[1]

Proposed Signaling Pathway Diagram (Chemical Transformation)

ChemicalMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (N-Protected Amino Acid) ActivatedEster [R-COO-DCCM+H] (Reactive Intermediate) RCOOH->ActivatedEster DCCM DCCM DCCM->ActivatedEster RNH2 R'-NH2 (Amino Component) Peptide R-CO-NH-R' (Peptide) RNH2->Peptide ActivatedEster->Peptide Nucleophilic Attack Byproduct Byproducts ActivatedEster->Byproduct Release

Caption: Hypothetical chemical transformation pathway for DCCM-mediated peptide coupling.

Conclusion and Recommendations

While this compound shares structural features with known peptide coupling reagents, there is a notable absence of literature supporting its use in this application. The information presented here is a theoretical exploration based on the established mechanisms of guanidinium-based reagents.

For researchers and professionals in drug development, it is recommended to rely on well-validated and commercially available coupling reagents for routine peptide synthesis to ensure high yields, minimal side reactions, and low racemization. Should the exploration of novel coupling reagents be the objective, the hypothetical framework provided can serve as a guide for initial experimental design, with the understanding that extensive optimization and validation will be necessary.

References

Application Notes and Protocols for N,N'-Dicyclohexyl-4-morpholinecarboxamidine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Information: Publicly available data on the specific applications of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS 4975-73-9) in pharmaceutical development is limited. However, this compound is known to be synthesized from N,N'-Dicyclohexylcarbodiimide (DCC) and morpholine[1]. DCC is a widely used and extensively documented reagent in pharmaceutical development[2][3]. This document will focus on the applications of this compound where information is available and will use the well-characterized DCC as a reference for related synthetic applications, providing detailed protocols and data relevant to its use as a coupling agent.

Overview of this compound

This compound is a guanidine derivative featuring a morpholine moiety[4]. It is a white crystalline powder with a melting point of 105-108 °C[1][5]. While its primary role is often as a research chemical, it has been identified with specific biological activities and applications in organic synthesis.

Biological Activity

The primary biological activity identified for this compound is its function as a kidney-selective ATP-sensitive potassium (KATP) channel blocker[6]. This activity makes it an effective diuretic in animal models, and it has been shown to lower blood pressure, suggesting potential therapeutic applications in managing hypertension[6][7]. Its selectivity for renal tissue may offer the advantage of fewer systemic side effects compared to non-selective potassium channel blockers[6].

Applications in Organic Synthesis

In synthetic chemistry, this compound is used as a reagent and catalyst.

  • Reagent: It has been used in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, including the antiviral drug cidofovir and its cyclic form[1].

  • Catalyst: As a strong base, it serves as a catalyst for phosphorylation reactions in nucleoside chemistry[1].

  • Intermediate: It is considered a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents[5].

Synthesis of this compound

The compound is readily prepared by the reaction of morpholine with N,N'-Dicyclohexylcarbodiimide (DCC)[1][7].

Protocol for Synthesis

A general laboratory procedure involves stirring a mixture of morpholine and DCC, potentially with a third component like aniline, in a dry Schlenk tube under an inert atmosphere (e.g., argon) at room temperature[1]. The reaction is typically rapid, and the product can be isolated by extraction with a solvent like ether, followed by filtration and recrystallization to yield the white solid product in high purity[1].

Related Application: DCC as a Coupling Agent in Pharmaceutical Development

The precursor to this compound, DCC, is one of the most common coupling agents used in pharmaceutical development, particularly for the formation of amide and ester bonds[2][3][8]. This is a crucial step in the synthesis of peptides and other small molecule drugs[2][9].

Mechanism of Action

DCC activates a carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate[2][10]. This intermediate is then readily attacked by a nucleophile, such as an amine, to form a stable amide bond and the byproduct N,N'-dicyclohexylurea (DCU)[2][8].

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH2)"]; Amide [label="Amide Product\n(R-CO-NH-R')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU Byproduct\n(Insoluble)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> O_Acylisourea [label="Activation"]; DCC -> O_Acylisourea; O_Acylisourea -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; O_Acylisourea -> DCU [label="Rearrangement"]; }

Caption: Mechanism of DCC-mediated amide bond formation.

Quantitative Data for DCC-Mediated Coupling

The efficiency of DCC coupling reactions can be influenced by various factors. The data below is representative of typical conditions.

ParameterValue / ConditionPurpose / CommentSource
Stoichiometry
Carboxylic Acid1.0 equivalentLimiting reagent[11],[12]
Amine/Alcohol1.0 - 1.1 equivalentsNucleophile[11],[12]
DCC1.0 - 1.1 equivalentsCoupling agent[11],[12]
Additive (optional)0.1 - 1.0 equivalentMinimize side reactions, increase rate[12],[13]
Reaction Conditions
SolventsDichloromethane (DCM), THF, Ethyl AcetateAnhydrous conditions are crucial[14],[11],[8]
Temperature0 °C to Room TemperatureInitial cooling controls exothermic reaction[11],[13]
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS[11],[13]
Additives
HOBt / NHS~1.0 equivalentSuppresses racemization in peptide synthesis[8],[12]
DMAP~0.1-0.3 equivalentsCatalyzes esterification reactions[11],[12]
Yield 70 - 95%Highly dependent on substrates[15]

Experimental Protocols for DCC-Mediated Amide Coupling

This protocol describes a general procedure for synthesizing an amide from a carboxylic acid and an amine using DCC, optimized for the removal of the DCU byproduct via filtration[10].

Materials and Reagents
  • Carboxylic Acid

  • Amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (Optional, for peptide coupling)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Standard Glassware and Magnetic Stirrer

Experimental Workflow Diagram

// Nodes Start [label="Start: Prepare Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Acid & Amine\nin anhydrous DCM"]; Cool [label="Cool to 0 °C\n(Ice Bath)"]; AddDCC [label="Add DCC Solution\n(dropwise)"]; React [label="Stir and warm to RT\n(4-24h)"]; Precipitate [label="DCU Precipitates", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter Reaction Mixture"]; Filtrate [label="Collect Filtrate"]; DCU_Solid [label="Discard DCU Solid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with H₂O, Brine)"]; Dry [label="Dry Organic Layer\n(Na₂SO₄)"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify Crude Product\n(Column Chromatography)"]; End [label="End: Isolated Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> AddDCC; AddDCC -> React; React -> Precipitate; Precipitate -> Filter; Filter -> Filtrate; Filter -> DCU_Solid [style=dashed]; Filtrate -> Workup; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; }

Caption: Experimental workflow for DCC-mediated amide synthesis.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM. If required, add HOBt (1.0 eq.) at this stage[13].

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C[12].

  • DCC Addition: In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the cooled, stirring reaction mixture[12][13]. A white precipitate of DCU should start to form.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[11][13].

  • Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product[12][16].

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then a brine solution. Separate the organic layer[11].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product[11].

  • Purification: Purify the crude material using flash column chromatography to yield the pure amide product[11].

Safety Considerations

  • This compound: Handle with standard laboratory precautions. Consult the Safety Data Sheet (SDS) for specific hazard information[5].

  • DCC: DCC is a potent sensitizer and can cause allergic reactions upon skin contact. It is also a lachrymator. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[12][17].

References

Application Notes and Protocols for N,N'-Dicyclohexyl-4-morpholinecarboxamidine and its Precursor in Dehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC), a guanidine derivative. While direct protocols for its use as a general dehydrating agent are not prevalent in the scientific literature, its synthesis from the well-established dehydrating agent N,N'-Dicyclohexylcarbodiimide (DCC) is a key reaction. This document will first detail the synthesis of DCMC from DCC and morpholine. Subsequently, given the close relationship and the user's interest in dehydration protocols, we will provide a comprehensive protocol for the use of DCC in a classic dehydration reaction: the Steglich esterification. This serves as a practical guide for researchers interested in carbodiimide-mediated dehydration reactions.

Synthesis of this compound (DCMC)

This compound is synthesized from the reaction of N,N'-Dicyclohexylcarbodiimide (DCC) with morpholine. This reaction is itself a form of addition, where morpholine adds across one of the C=N double bonds of DCC.

Experimental Protocol: Synthesis of DCMC

This protocol is adapted from established laboratory procedures for the synthesis of guanidines from carbodiimides.

Materials:

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Morpholine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-Dicyclohexylcarbodiimide (1.0 eq) in anhydrous dichloromethane.

  • Addition of Morpholine: To the stirred solution, add morpholine (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Tabulated Reaction Parameters for DCMC Synthesis
ParameterValueNotes
Reactants N,N'-Dicyclohexylcarbodiimide, Morpholine
Stoichiometry 1:1
Solvent Anhydrous DichloromethaneOther aprotic solvents like THF or acetonitrile can also be used.
Temperature Room Temperature
Reaction Time 12-24 hoursMonitor by TLC for completion.
Purification Recrystallization or Column Chromatography

Protocol for Dehydration Reaction using N,N'-Dicyclohexylcarbodiimide (DCC): Steglich Esterification

Given the limited information on DCMC as a general dehydrating agent, we present a detailed protocol for its precursor, DCC, a widely used reagent for this purpose. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.

Experimental Protocol: Steglich Esterification

Materials:

  • Carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU.

    • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Tabulated Reaction Parameters for Steglich Esterification
ParameterValueNotes
Reactants Carboxylic acid, Alcohol, DCC, DMAP
Stoichiometry 1.0 : 1.2 : 1.1 : 0.1(Acid : Alcohol : DCC : DMAP)
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hoursSubstrate dependent.
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, removed by filtration.
Purification Column Chromatography or Distillation

Diagrams

Synthesis of DCMC from DCC and Morpholine

G DCC N,N'-Dicyclohexyl- carbodiimide (DCC) DCMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine (DCMC) DCC->DCMC + Morpholine Morpholine Morpholine Morpholine->DCMC

Caption: Synthesis of DCMC.

Experimental Workflow for Steglich Esterification

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification a Dissolve Acid, Alcohol, & DMAP in DCM b Cool to 0 °C a->b c Add DCC Solution b->c d Stir at RT (2-12h) c->d e Filter DCU Precipitate d->e f Wash with HCl, NaHCO3, Brine e->f g Dry Organic Layer f->g h Concentrate g->h i Column Chromatography or Distillation h->i

Caption: Steglich Esterification Workflow.

Proposed Mechanism for DCC-Mediated Dehydration (Steglich Esterification)

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Catalysis (Optional but Recommended) A Carboxylic Acid C O-Acylisourea Intermediate (Active Ester) A->C B DCC B->C E Tetrahedral Intermediate C->E I Acyl-DMAP Intermediate C->I D Alcohol D->E F Ester E->F G Dicyclohexylurea (DCU) E->G H DMAP H->I I->E + Alcohol

Caption: Mechanism of Steglich Esterification.

Disclaimer

The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be carried out in a well-ventilated fume hood. The user should consult the relevant Safety Data Sheets (SDS) for all chemicals used. The information on this compound as a dehydrating agent is limited, and the provided protocol for DCC is a well-established alternative for similar chemical transformations.

Application Notes and Protocols for the Synthesis of Nucleotide Phosphonates Using N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCM), also known as DCMC, is a versatile reagent employed in the synthesis of nucleotide phosphonates, which are crucial compounds in antiviral and other therapeutic research.[1][2] This document provides detailed application notes and protocols for the use of DCM as a coupling agent in the preparation of these valuable molecules, with a particular focus on the synthesis of cidofovir and its prodrugs. Nucleotide phosphonates are analogues of nucleotides where a stable phosphorus-carbon bond replaces the more labile phosphoester linkage, conferring resistance to enzymatic degradation.[3]

Application of this compound

DCM is primarily utilized as a potent activating agent for phosphonic acids, facilitating their condensation with hydroxyl groups on nucleoside analogues to form phosphonate esters.[2][4] This methodology is particularly relevant for the synthesis of alkoxyalkyl prodrugs of nucleotide phosphonates, such as cidofovir, which exhibit enhanced oral bioavailability and cellular uptake.[2][5]

The use of DCM in conjunction with dicyclohexylcarbodiimide (DCC) in a suitable solvent like dimethylformamide (DMF) has been reported for the synthesis of cidofovir and adefovir prodrugs.[2] This combination serves to activate the phosphonate group, enabling efficient esterification.

Data Presentation

The following table summarizes representative data for the synthesis of nucleotide phosphonate prodrugs where this compound was utilized as a coupling agent.

ProductStarting MaterialsCoupling AgentsSolventTemperatureYield (%)Reference
Adefovir and Cidofovir Prodrugs (General)Adefovir/Cidofovir, Functionalized Alkyl Bromides/TosylatesDCC, DCMCDMF100 °C25-51[2][4]

Experimental Protocols

General Protocol for the Synthesis of Nucleotide Phosphonate Prodrugs using DCM

This protocol is a general guideline based on the reported synthesis of adefovir and cidofovir prodrugs.[2][4] Researchers should optimize the conditions for their specific substrates.

Materials:

  • Nucleoside phosphonate (e.g., Adefovir, Cidofovir)

  • Functionalized alkyl halide (e.g., bromide or tosylate)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound (DCMC)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium hydroxide (for salt preparation)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Ammonia solution (NH₃)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of the Tetrabutylammonium Salt: The nucleoside phosphonate is converted to its tetrabutylammonium salt to improve solubility in organic solvents. This is typically achieved by treating the phosphonic acid with tetrabutylammonium hydroxide in methanol, followed by evaporation of the solvent.[2]

  • Coupling Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tetrabutylammonium salt of the nucleoside phosphonate in anhydrous DMF.

    • Add the functionalized alkyl halide to the solution.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and this compound (DCMC) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for the required time (monitoring by TLC or LC-MS is recommended).[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The reaction mixture may be filtered to remove the dicyclohexylurea byproduct.

    • The solvent is typically removed under reduced pressure.

    • The crude product is then subjected to deprotection steps if necessary (e.g., removal of acid-labile protecting groups with aqueous acetic acid or base-labile groups with ammonia).[2]

    • The final product is purified by silica gel column chromatography to afford the desired nucleotide phosphonate prodrug.

Visualizations

Logical Relationship in DCM-mediated Synthesis

NP Nucleoside Phosphonate Activated_Intermediate Activated Phosphonate Intermediate NP->Activated_Intermediate Activation Alkyl_Halide Functionalized Alkyl Halide Product Nucleotide Phosphonate Prodrug Alkyl_Halide->Product DCM DCM (N,N'-Dicyclohexyl-4- morpholinecarboxamidine) DCM->Activated_Intermediate DCC DCC (Dicyclohexyl- carbodiimide) DCC->Activated_Intermediate Solvent Anhydrous DMF Solvent->Activated_Intermediate Heat Heat (e.g., 100 °C) Heat->Activated_Intermediate Activated_Intermediate->Product Condensation Byproduct Dicyclohexylurea (Byproduct) Activated_Intermediate->Byproduct Cidofovir Cidofovir (Nucleotide Phosphonate) Cell Host Cell Cidofovir->Cell Enters Cidofovir_MP Cidofovir Monophosphate Cell->Cidofovir_MP Cellular Kinases Cidofovir_DP Cidofovir Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Cellular Kinases Inhibition Inhibition Cidofovir_DP->Inhibition Viral_Polymerase Viral DNA Polymerase Viral_Polymerase->Inhibition Viral_DNA Viral DNA Replication Inhibition->Viral_DNA Blocks

References

Application Notes and Protocols for N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC) is a versatile organic compound with significant applications in pharmaceutical research and organic synthesis. Primarily recognized as a kidney-selective ATP-sensitive potassium (K-ATP) channel blocker, it demonstrates potential as a diuretic agent.[1] Its utility extends to synthetic chemistry, where it serves as a reagent in the preparation of nucleotide phosphonate analogs, such as cidofovir, and as a catalyst in phosphorylation reactions.[1][2] This document provides detailed experimental protocols for the synthesis of DCMC, its application in diuretic activity assays, and summarizes its physicochemical properties. Additionally, it visualizes the relevant biological signaling pathway and experimental workflows.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₃₁N₃O[2]
Molecular Weight 293.45 g/mol [2][3]
Appearance White to almost white crystalline powder[3]
Melting Point 105-108 °C[3]
Purity ≥ 98%[3]
CAS Number 4975-73-9[2]
Biological Activity Kidney-selective ATP-sensitive potassium (K-ATP) channel blocker[1]
In Vivo Efficacy (Diuresis) Effective oral dose ≥ 100 µmol/kg in dogs[4]
Synthesis Yield >99%[2]

Signaling Pathway: Kallikrein-Kinin System Modulation

DCMC's primary mechanism of action involves the blockade of ATP-sensitive potassium channels in the kidneys. This action is understood to modulate the Kallikrein-Kinin System (KKS), which plays a crucial role in blood pressure regulation and renal function. By blocking these potassium channels, DCMC is thought to increase the secretion of urinary kallikrein, leading to a cascade of events within the KKS that ultimately contributes to its diuretic and hypotensive effects.

Kallikrein_Kinin_System Kallikrein-Kinin System Signaling Pathway DCMC DCMC K_ATP_Channel Renal ATP-sensitive Potassium Channel DCMC->K_ATP_Channel Inhibits Kallikrein_Secretion Increased Urinary Kallikrein Secretion K_ATP_Channel->Kallikrein_Secretion Modulates Kininogen Kininogen Kallikrein_Secretion->Kininogen Cleaves Bradykinin Bradykinin Kininogen->Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates NO_Prostaglandins Nitric Oxide & Prostaglandins B2_Receptor->NO_Prostaglandins Stimulates production of Vasodilation Vasodilation NO_Prostaglandins->Vasodilation Diuresis Diuresis & Natriuresis Vasodilation->Diuresis

Kallikrein-Kinin System signaling pathway modulated by DCMC.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of DCMC from morpholine and N,N'-dicyclohexylcarbodiimide (DCC), achieving a high yield.[2]

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Aniline (used as a scavenger in the cited protocol, though the primary reaction is between morpholine and DCC)

  • Anhydrous diethyl ether

  • 10 mL Schlenk tube

  • Magnetic stirrer

  • Argon gas supply

  • Rotary evaporator

Procedure:

  • Under an argon atmosphere, add morpholine (0.0128 g, 0.147 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 0.916 mmol), and aniline (0.140 g, 1.5 mmol) to a dry 10 mL Schlenk tube.

  • Stir the reaction mixture at 25°C for 30 minutes.

  • Upon completion of the reaction, extract the mixture with anhydrous diethyl ether.

  • Filter the solution to remove the precipitated dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from diethyl ether to yield this compound as a white solid.

Expected Yield: >99%[2]

Synthesis_Workflow Synthesis Workflow for DCMC Reactants Morpholine + DCC (in Schlenk tube under Argon) Reaction Stir at 25°C for 30 min Reactants->Reaction Extraction Extract with Diethyl Ether Reaction->Extraction Filtration Filter to remove Dicyclohexylurea Extraction->Filtration Evaporation Evaporate Solvent (Rotary Evaporator) Filtration->Evaporation Recrystallization Recrystallize from Diethyl Ether Evaporation->Recrystallization Product Pure DCMC Product (>99% Yield) Recrystallization->Product

Synthesis workflow for this compound.
Protocol 2: Diuretic Activity Assay in Rats

This protocol is a general method for assessing the diuretic activity of a test compound like DCMC in a rat model.

Materials:

  • This compound (DCMC)

  • Vehicle (e.g., 0.9% normal saline with a suspending agent like 0.5% carboxymethyl cellulose)

  • Positive control: Furosemide (10 mg/kg)

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Metabolic cages

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Auto-analyzer for electrolyte measurement (Na⁺, K⁺)

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours before the experiment to adapt them to the environment. Allow free access to food and water.

  • Fasting: 18 hours prior to the experiment, withhold food but continue to provide free access to water.

  • Grouping: On the day of the experiment, weigh each rat and divide them into at least three groups (n=6 per group):

    • Vehicle Control Group: Receives the vehicle.

    • Positive Control Group: Receives furosemide (10 mg/kg).

    • Test Group(s): Receives DCMC at various doses (e.g., starting from doses informed by literature, such as 100 µmol/kg).[4]

  • Hydration and Dosing: Administer 15 mL/kg of 0.9% saline orally to all animals to ensure a uniform fluid and electrolyte load. Immediately after, administer the vehicle, furosemide, or DCMC to the respective groups via oral gavage.

  • Urine Collection: Place each rat back into its individual metabolic cage immediately after dosing. Collect urine for a period of 5 to 24 hours. For acute effects, a 5-hour collection period is often sufficient.

  • Analysis:

    • Measure the total volume of urine collected for each animal.

    • Centrifuge the urine samples to remove any precipitates.

    • Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using an electrolyte auto-analyzer.

  • Data Evaluation: Calculate the diuretic index and saliuretic index by comparing the urine output and electrolyte excretion of the test groups to the vehicle control group.

Application in Nucleotide Phosphonate Synthesis

DCMC is cited as a reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, such as cidofovir.[1][2] In these types of reactions, DCMC, similar to its precursor DCC, acts as a coupling or condensing agent to facilitate the formation of an ester or phosphonate ester bond. It activates the phosphonate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the alkoxyalkanol. While a specific, detailed public protocol for this reaction using DCMC was not identified in the literature search, its role is analogous to other carbodiimide-based coupling reactions. The general principle involves the reaction of the nucleotide phosphonate with DCMC to form a reactive intermediate, which then reacts with the desired alcohol to form the ester product.

Safety and Handling

  • Hazard Classifications: DCMC is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

References

Application Notes and Protocols: N,N'-Dicyclohexyl-4-morpholinecarboxamidine in Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a versatile chemical intermediate recognized for its utility in the synthesis of various pharmaceutical agents. While its application in the development of diuretics and as a potassium channel blocker has been documented, its role as a precursor or intermediate in the synthesis of novel analgesic compounds is also noted in chemical literature. This document aims to provide a comprehensive overview of its potential application in analgesic research, though it is important to note that publicly available literature does not yet detail specific analgesic compounds derived from this molecule with corresponding efficacy data. The following sections provide a general framework for its use in synthetic chemistry and outline standard protocols for analgesic screening that would be applicable to any new chemical entity developed from this scaffold.

Chemical Properties and Synthesis of this compound

This compound (CAS RN: 4975-73-9) is a white crystalline powder with a molecular weight of 293.45 g/mol .[1] Its structure features a central carboxamidine group substituted with two cyclohexyl rings and a morpholine moiety. This compound is known to act as a potassium channel blocker.[1]

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC). A generalized laboratory-scale synthesis protocol is as follows:

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N,N'-dicyclohexylcarbodiimide in the anhydrous solvent.

  • Slowly add an equimolar amount of morpholine to the solution at room temperature with constant stirring.

  • The reaction mixture is typically stirred for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

  • Filter the reaction mixture to remove the DCU precipitate.

  • The filtrate, containing the desired product, is then concentrated under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield this compound as a white solid.

Application in the Synthesis of Analgesic Candidates

While specific examples of analgesics derived from this compound are not detailed in the available scientific literature, its chemical structure suggests its potential as a scaffold or intermediate in the synthesis of new chemical entities with analgesic properties. The morpholine and dicyclohexyl groups can be chemically modified to explore structure-activity relationships (SAR) for analgesic targets.

A hypothetical synthetic workflow for utilizing this compound in the generation of a library of potential analgesics is outlined below.

G cluster_synthesis Synthetic Pathway cluster_screening Analgesic Screening Workflow start N,N'-Dicyclohexyl-4- morpholinecarboxamidine modification Chemical Modification (e.g., substitution, ring opening) start->modification Reaction library Library of Novel Carboxamidine Derivatives modification->library Purification in_vitro In Vitro Assays (e.g., Receptor Binding) library->in_vitro in_vivo In Vivo Models (e.g., Hot Plate, Writhing Test) in_vitro->in_vivo Active Hits lead_id Lead Compound Identification in_vivo->lead_id Efficacious Compounds

Caption: Hypothetical workflow for analgesic drug discovery.

Standard Protocols for Preclinical Analgesic Screening

Should novel compounds be synthesized from this compound, they would need to be evaluated for analgesic activity using established preclinical models. The following are standard, generalized protocols for such screening.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This is a widely used model for screening peripheral analgesic activity.

Materials:

  • Male or female mice (e.g., Swiss albino)

  • Test compounds (novel derivatives)

  • Vehicle (e.g., saline, DMSO solution)

  • Positive control (e.g., Aspirin, Indomethacin)

  • 0.6% (v/v) acetic acid solution

  • Observation chambers

Protocol:

  • Acclimatize mice to the laboratory environment for at least one hour before the experiment.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compounds and controls via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined absorption period (e.g., 30-60 minutes), administer 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Record the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Hot Plate Test (Central Nociceptive Model)

This test is used to evaluate centrally acting analgesics.

Materials:

  • Male or female rats or mice

  • Hot plate apparatus with adjustable temperature (typically 55 ± 0.5 °C)

  • Test compounds

  • Vehicle

  • Positive control (e.g., Morphine)

Protocol:

  • Acclimatize the animals to the testing room.

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Administer the test compounds and controls.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

  • An increase in the response latency compared to the baseline and vehicle control indicates an analgesic effect.

Data Presentation

Quantitative data from analgesic screening should be presented in a clear and organized manner to allow for easy comparison of the efficacy of different compounds.

Table 1: Example Data Table for Acetic Acid-Induced Writhing Test

Compound IDDose (mg/kg)Mean Writhing Count (± SEM)% Inhibition of Writhing
Vehicle-50.2 ± 3.50%
Aspirin10020.1 ± 2.160%
Test Cmpd 11045.3 ± 4.29.8%
Test Cmpd 13030.5 ± 3.039.2%
Test Cmpd 110015.8 ± 1.968.5%

Table 2: Example Data Table for Hot Plate Test

Compound IDDose (mg/kg)Baseline Latency (s ± SEM)Post-dosing Latency (s ± SEM) at 60 min% Increase in Latency
Vehicle-8.2 ± 0.58.5 ± 0.63.7%
Morphine107.9 ± 0.425.1 ± 2.3217.7%
Test Cmpd 2108.1 ± 0.69.2 ± 0.713.6%
Test Cmpd 2308.3 ± 0.515.4 ± 1.585.5%
Test Cmpd 21008.0 ± 0.422.1 ± 2.0176.3%

Potential Signaling Pathways for Novel Analgesics

While the specific mechanism of action for any novel analgesic derived from this compound would require experimental determination, several key signaling pathways are common targets in analgesic drug discovery. Given that the parent compound is a potassium channel blocker, this could be a primary area of investigation.

G cluster_pathways Potential Analgesic Signaling Pathways compound Novel Analgesic Derivative k_channel Potassium Channels (e.g., KATP, Kv) compound->k_channel Modulation opioid_r Opioid Receptors (μ, δ, κ) compound->opioid_r Agonism/Antagonism cox Cyclooxygenase (COX-1, COX-2) compound->cox Inhibition tr_p TRP Channels (e.g., TRPV1) compound->tr_p Modulation Reduced Neuronal\nExcitability Reduced Neuronal Excitability k_channel->Reduced Neuronal\nExcitability Inhibition of\nNociceptive Signaling Inhibition of Nociceptive Signaling opioid_r->Inhibition of\nNociceptive Signaling Reduced Prostaglandin\nSynthesis Reduced Prostaglandin Synthesis cox->Reduced Prostaglandin\nSynthesis Modulation of\nPain Sensation Modulation of Pain Sensation tr_p->Modulation of\nPain Sensation

References

The Pivotal Role of N,N'-Dicyclohexyl-4-morpholinecarboxamidine in Agrochemical Synthesis: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a versatile chemical reagent, is gaining significant traction in the field of agrochemical synthesis. Its unique structural features and reactivity profile make it a valuable tool as both a potent intermediate and a catalyst, contributing to the efficient production of a new generation of crop protection agents.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in agrochemical research and development.

Introduction to this compound

This compound is a guanidine derivative characterized by the presence of two cyclohexyl groups and a morpholine moiety. This structure imparts favorable properties such as enhanced stability and solubility in organic solvents, making it an excellent candidate for various synthetic applications.[1] In the context of agrochemical synthesis, it is primarily employed as a catalyst to enhance reaction rates and yields, and as a key building block in the construction of complex bioactive molecules.[1]

Physicochemical Properties:

PropertyValue
CAS Number 4975-73-9
Molecular Formula C₁₇H₃₁N₃O
Molecular Weight 293.45 g/mol
Appearance White crystalline powder
Melting Point 105-108 °C
Purity ≥ 98%

Source:

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its role as a powerful coupling reagent and catalyst, particularly in the formation of amide and phosphonate linkages. These functional groups are integral to the structure of many modern fungicides, herbicides, and insecticides.

Catalyst in Amide Bond Formation for Fungicide and Insecticide Synthesis

The synthesis of many contemporary fungicides and insecticides involves the formation of an amide bond as a crucial step. This compound, often in conjunction with N,N'-dicyclohexylcarbodiimide (DCC), can act as a potent catalyst and activating agent in these reactions. It facilitates the coupling of carboxylic acids and amines, leading to high yields of the desired amide products.

A representative workflow for this application is the synthesis of novel fungicide candidates. The process typically involves the activation of a carboxylic acid-containing scaffold, followed by coupling with an appropriate amine.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (Agrochemical Scaffold) Activation Activation Carboxylic_Acid->Activation Amine Amine Moiety Coupling Coupling Amine->Coupling DCC DCC DCC->Activation DCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCM->Coupling Catalyst Activation->Coupling Amide_Product Fungicide/Insecticide (Amide Product) Coupling->Amide_Product DCU Dicyclohexylurea (Byproduct) Coupling->DCU

Caption: Catalytic cycle of amide bond formation.

Reagent in the Synthesis of Phosphonate Herbicides

This compound is also utilized as a reagent in the synthesis of phosphonate-containing herbicides.[2] Phosphonates are a critical class of herbicides known for their effectiveness in weed control. The synthesis of these compounds often involves the formation of a phosphonate ester or amide linkage, a reaction that can be facilitated by this reagent.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its application in a representative coupling reaction.

Synthesis of this compound

This protocol describes a general procedure for the preparation of this compound from morpholine and N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Aniline

  • Anhydrous ether

  • Argon gas

  • 10 mL Schlenk tube

Procedure:

  • To a dry 10 mL Schlenk tube under an argon atmosphere, add morpholine (0.0128 g, 0.0075 mmol), N,N'-dicyclohexylcarbodiimide (0.189 g, 1.5 mmol), and aniline (0.140 g, 1.5 mmol).[3]

  • Stir the reaction mixture at 25°C for 30 minutes.[3]

  • Upon completion of the reaction, extract the mixture with ether.[3]

  • Filter the ethereal solution to obtain a clarified solution.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Recrystallize the residue from ether to afford the white solid product of this compound.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Morpholine87.120.01280.0075
DCC206.330.1891.5
Aniline93.130.1401.5
Product 293.45 ->99% Yield

Source:[3]

Synthesis_Workflow Start Start Reactants Combine Morpholine, DCC, and Aniline in Schlenk Tube Start->Reactants Stirring Stir at 25°C for 30 min Reactants->Stirring Extraction Extract with Ether Stirring->Extraction Filtration Filter to Clarify Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Recrystallization Recrystallize from Ether Evaporation->Recrystallization Product N,N'-Dicyclohexyl-4- morpholinecarboxamidine Recrystallization->Product

Caption: Synthesis of the target compound.

General Protocol for Amide Coupling in Fungicide Synthesis

This protocol outlines a general procedure for the use of this compound as a catalyst in the synthesis of a hypothetical fungicide via amide bond formation.

Materials:

  • Carboxylic acid derivative (e.g., a substituted benzoic acid)

  • Amine derivative (e.g., a substituted aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Argon gas

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (0.1 eq) as a catalyst.

  • Add the amine derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Expected Outcome: This procedure is expected to yield the target amide product in high purity. The catalytic amount of this compound helps to improve the reaction rate and overall yield.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of modern agrochemicals. Its utility as a catalyst in amide bond formation and as a reagent in the synthesis of other key functional groups makes it an important tool for researchers and professionals in the field. The protocols provided herein offer a starting point for the exploration of its applications in the development of novel and effective crop protection solutions. Further research into the catalytic activity and broader applications of this compound is warranted and expected to yield new innovations in agrochemical synthesis.

References

Application Notes and Protocols: N,N'-Dicyclohexyl-4-morpholinecarboxamidine in Cidofovir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-Dicyclohexyl-4-morpholinecarboxamidine as a key reagent in the synthesis of the antiviral drug Cidofovir. This document outlines the reaction mechanism, experimental procedures, and data presentation to guide researchers in the efficient synthesis of this important therapeutic agent.

Introduction

Cidofovir, an acyclic nucleoside phosphonate, is a potent antiviral drug with activity against a broad spectrum of DNA viruses. Its synthesis often involves the challenging formation of a phosphonate ester bond. This compound has been identified as an effective coupling reagent in the synthesis of alkoxyalkyl analogs of Cidofovir, facilitating the formation of the ether linkage to the phosphonate moiety.[1] This document details the application of this reagent for the synthesis of the parent drug, Cidofovir.

Reaction Principle

This compound, in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), acts as an activating agent for the phosphonic acid group of a Cidofovir precursor, such as cyclic Cidofovir. This activation facilitates the nucleophilic attack by a hydroxyl group. In the synthesis of alkoxyalkyl analogs, this hydroxyl group is part of an alkoxyalkanol. For the synthesis of the parent drug, a protected glycerol derivative or a similar synthon bearing a free hydroxyl group can be employed, followed by deprotection steps. The overall reaction scheme involves the coupling of the phosphonate with the hydroxyl-containing moiety, mediated by the reagent, to form the desired ether linkage.

Experimental Protocols

The following protocol is a generalized method adapted from the synthesis of Cidofovir analogs.[1] Researchers should optimize the conditions for their specific substrates and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclic CidofovirSynthesis GradeCommercially AvailableStarting material
(S)-1-(Trityloxy)-2,3-propanediolSynthesis GradeCommercially AvailableExample hydroxyl source
This compound≥98%Commercially AvailableCoupling reagent
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially AvailableCo-coupling reagent
PyridineAnhydrousCommercially AvailableSolvent and base
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableCo-solvent
Ethyl AcetateACS GradeCommercially AvailableFor workup
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house preparationFor workup
BrineLaboratory GradeIn-house preparationFor workup
Anhydrous Magnesium SulfateLaboratory GradeCommercially AvailableDrying agent
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableFor deprotection
Dichloromethane (DCM)ACS GradeCommercially AvailableFor deprotection
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography
Reaction Setup and Procedure

Step 1: Coupling Reaction

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclic Cidofovir (1.0 eq) and (S)-1-(Trityloxy)-2,3-propanediol (1.2 eq) in anhydrous pyridine (10 mL/mmol of cyclic Cidofovir).

  • Add this compound (1.5 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Workup and Purification

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the protected Cidofovir intermediate.

Step 3: Deprotection

  • Dissolve the purified protected Cidofovir intermediate in a solution of 50% trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • Purify the final product by a suitable method, such as recrystallization or preparative HPLC, to yield Cidofovir.

Data Presentation

ParameterValue/RangeReference
Reaction Temperature100 °C[1]
Reaction Time24 - 48 hoursAdapted from[1]
SolventPyridine[1]
Coupling Reagent Stoichiometry1.5 eqAdapted from[1]
Expected YieldVariableDependent on optimization
Purity>98% (after purification)Target

Visualizations

Signaling Pathway/Reaction Mechanism

Reaction_Pathway Conceptual Reaction Pathway for Cidofovir Synthesis cluster_reactants Reactants cluster_reagents Reagents Cyclic_Cidofovir Cyclic Cidofovir Activation Activation of Phosphonate Cyclic_Cidofovir->Activation Protected_Glycerol (S)-1-(Trityloxy)-2,3-propanediol Coupling Nucleophilic Attack (Coupling) Protected_Glycerol->Coupling DCMC N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCMC->Activation DCC DCC DCC->Activation Pyridine Pyridine (Solvent/Base) Pyridine->Activation Activation->Coupling Protected_Cidofovir Protected Cidofovir Intermediate Coupling->Protected_Cidofovir Deprotection Deprotection (TFA/DCM) Protected_Cidofovir->Deprotection Cidofovir Cidofovir (Final Product) Deprotection->Cidofovir

Caption: Conceptual reaction pathway for Cidofovir synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Cidofovir Synthesis Start Start Reactants_Mixing Mix Cyclic Cidofovir and Protected Glycerol in Pyridine Start->Reactants_Mixing Reagent_Addition Add DCMC and DCC Reactants_Mixing->Reagent_Addition Heating Heat to 100°C (24-48h) Reagent_Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Remove DCU Cooling->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Concentration1->Workup Drying_Concentration Dry and Concentrate Organic Layer Workup->Drying_Concentration Purification1 Silica Gel Chromatography Drying_Concentration->Purification1 Deprotection_Step Dissolve in TFA/DCM (2-4h) Purification1->Deprotection_Step Concentration2 Concentrate and Co-evaporate with Toluene Deprotection_Step->Concentration2 Purification2 Final Purification (Recrystallization/HPLC) Concentration2->Purification2 End End (Cidofovir) Purification2->End

Caption: Experimental workflow for Cidofovir synthesis.

Safety Considerations

  • This compound and N,N'-dicyclohexylcarbodiimide are skin and eye irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care, using appropriate PPE.

  • All reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

Conclusion

This compound serves as a valuable reagent for the synthesis of Cidofovir and its analogs by facilitating the crucial phosphonate esterification step. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of this important antiviral compound. Further optimization of reaction conditions may be necessary to achieve high yields and purity for specific applications.

References

Troubleshooting & Optimization

Common side reactions with N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Dicyclohexyl-4-morpholinecarboxamidine.

Troubleshooting Guide: Common Issues & Solutions

The most frequently encountered issue when using this compound is the presence of N,N'-dicyclohexylurea (DCU) as a contaminant in the reaction mixture. DCU is a byproduct formed during the synthesis of the parent compound from N,N'-dicyclohexylcarbodiimide (DCC) and can be challenging to remove.

Issue: Presence of a white, insoluble precipitate in the reaction mixture or contamination of the final product with N,N'-dicyclohexylurea (DCU).

Solution Pathway:

G start Reaction Complete filtration Filter the reaction mixture start->filtration DCU precipitates out wash Wash the crude product filtration->wash Filtrate containing product chromatography Purify by column chromatography wash->chromatography Residual DCU remains recrystallization Recrystallize the final product chromatography->recrystallization Co-elution of DCU end Pure Product recrystallization->end

Caption: Troubleshooting workflow for the removal of DCU byproduct.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution Success Rate
White precipitate forms during reactionFormation of N,N'-dicyclohexylurea (DCU) byproduct.[1]Filter the reaction mixture before work-up to remove the insoluble DCU.[1][2]High
DCU present in the crude product after work-upDCU has some solubility in common organic solvents.Wash the crude product with a solvent in which DCU is sparingly soluble, such as cold ethyl acetate or acetonitrile.[3]Moderate to High
DCU co-elutes with the product during column chromatographyDCU can streak across a range of polarities, especially with hexane/ethyl acetate eluents.[3]Use an alternative eluent system, such as one containing dichloromethane or chloroform, to improve the separation.[3] Alternatively, using Florisil instead of silica gel for chromatography can be effective.[3]Moderate to High
Trace amounts of DCU remain in the final productIncomplete removal from previous purification steps.Recrystallize the final product from a suitable solvent system. Hot ethanol can be effective for dissolving the product while leaving DCU behind upon cooling.[3]High

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction or impurity associated with this compound?

The most common issue is contamination with N,N'-dicyclohexylurea (DCU).[1][2] This is not a side reaction of the carboxamidine itself, but rather a byproduct from its synthesis using N,N'-dicyclohexylcarbodiimide (DCC).[4] Due to its low solubility in many common solvents, it often precipitates from the reaction mixture.[1]

Q2: How can I minimize the formation of DCU?

While you cannot prevent the formation of DCU during the synthesis of the parent compound, you can minimize its impact by:

  • Using high-purity this compound.

  • Employing the purification strategies outlined in the troubleshooting guide.

Q3: Are there alternative reagents that avoid the formation of DCU?

Yes, if you are performing a coupling reaction and using this compound as a catalyst, you might consider alternative coupling agents that produce water-soluble byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea that is easily removed during aqueous work-up.[2][3]

Q4: What are the general stability and storage conditions for this compound?

This compound is generally stable at room temperature in a tightly closed container. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Removal of DCU by Filtration and Washing

  • Upon completion of the reaction, cool the reaction mixture to 0-5 °C in an ice bath.

  • Filter the cold suspension through a Büchner funnel to separate the precipitated DCU.

  • Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or acetonitrile) to recover any entrained product.

  • Combine the filtrate and the washings. This solution contains your crude product.

  • Proceed with your standard aqueous work-up and further purification steps.

Protocol 2: Removal of DCU using Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a chromatography column with silica gel or Florisil.

  • If using silica gel, consider an eluent system containing dichloromethane to improve the separation of your product from DCU.[3]

  • If DCU persists, a column using Florisil may provide better separation.[3]

  • Collect fractions and analyze by TLC or other appropriate methods to isolate the pure product.

Signaling Pathways and Logical Relationships

The primary challenge in reactions involving this compound often revolves around the management of the DCU byproduct. The following diagram illustrates the logical relationship between the synthesis of the reagent and the potential for product contamination.

G DCC DCC Synthesis Synthesis DCC->Synthesis Morpholine Morpholine Morpholine->Synthesis Carboxamidine N,N'-Dicyclohexyl-4- morpholinecarboxamidine Synthesis->Carboxamidine DCU_formation DCU Formation Synthesis->DCU_formation Reaction Subsequent Reaction Carboxamidine->Reaction DCU_contaminant DCU Contaminant DCU_formation->DCU_contaminant Crude_Product Crude Product Reaction->Crude_Product Purification Purification Crude_Product->Purification DCU_contaminant->Crude_Product Pure_Product Pure Product Purification->Pure_Product

References

Technical Support Center: N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and success of reactions mediated by N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during DCMC-mediated reactions.

Frequently Asked Questions

Q1: What is the primary role of this compound (DCMC) in organic synthesis?

A1: this compound (DCMC) is a guanidine-based compound. While specific literature on DCMC as a named reagent is not abundant, compounds of this class are primarily utilized as strong, non-nucleophilic organic bases. Their high basicity is useful for deprotonating a wide range of acidic protons in sensitive substrates where inorganic bases might cause side reactions. They can also act as catalysts or reagents in coupling reactions, similar to carbodiimides, by activating carboxylic acids.

Q2: My DCMC-mediated reaction is showing low yield. What are the most common causes?

A2: Low yields in reactions involving guanidine-type reagents like DCMC can often be attributed to several factors:

  • Reagent Quality: The purity of DCMC is crucial. Impurities can introduce side reactions or inhibit the desired transformation.

  • Moisture: Guanidines can be hygroscopic. The presence of water can hydrolyze activated intermediates or react with the base itself, reducing its effectiveness.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate and equilibrium. Aprotic solvents are generally preferred.

  • Reaction Temperature: The optimal temperature can vary greatly depending on the specific substrates and reaction type. Both insufficient and excessive heat can be detrimental.

  • Stoichiometry: Incorrect molar ratios of reactants, including the base, can lead to incomplete conversion or the formation of byproducts.

Q3: How can I improve the solubility of DCMC and my substrates?

A3: If you are facing solubility issues, consider the following:

  • Solvent Screening: Test a range of aprotic solvents with varying polarities, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

  • Co-solvents: Using a mixture of solvents can sometimes improve the solubility of all reaction components.

  • Gentle Heating: A slight increase in temperature can enhance solubility, but be mindful of the thermal stability of your reactants and products.

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive DCMC (due to moisture or degradation).2. Reaction temperature is too low.3. Inappropriate solvent.4. Steric hindrance in substrates.1. Use freshly opened or properly stored DCMC. Dry the reagent under vacuum before use.2. Gradually increase the reaction temperature in increments of 10°C.3. Screen a variety of aprotic solvents (e.g., THF, DCM, MeCN).4. Increase reaction time or consider a less sterically hindered analogue if possible.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Excess DCMC leading to side reactions.3. Presence of reactive impurities.1. Run the reaction at a lower temperature.2. Use a stoichiometric amount of DCMC or slightly less.3. Purify starting materials and ensure the use of high-purity DCMC.
Inconsistent Results 1. Variable moisture content in reagents and solvents.2. Inconsistent reaction setup and conditions.1. Use anhydrous solvents and dry all glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar).2. Maintain a detailed and consistent experimental protocol.

Experimental Protocols

General Protocol for a DCMC-Mediated Amide Coupling (Illustrative)

This protocol provides a general framework. The specific amounts, temperatures, and times will need to be optimized for your particular substrates.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Use anhydrous solvents. If necessary, distill or pass solvents through a column of activated alumina.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DCM or THF).

    • Add this compound (DCMC) (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

    • In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the carboxylic acid/DCMC mixture via a syringe.

  • Reaction and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Guides

The following diagrams illustrate key concepts and workflows related to DCMC-mediated reactions.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield in DCMC Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Solvent, Temp) check_reagents->check_conditions Reagents OK purify Purify/Dry Reagents & Solvents check_reagents->purify Impurities Suspected check_moisture Is the Reaction Anhydrous? check_conditions->check_moisture Conditions OK optimize_conditions Screen Solvents & Optimize Temperature check_conditions->optimize_conditions Suboptimal Conditions inert_atmosphere Run Under Inert Atmosphere (N2/Ar) check_moisture->inert_atmosphere No success Improved Yield check_moisture->success Yes purify->start optimize_conditions->start inert_atmosphere->start

Caption: A troubleshooting flowchart for diagnosing low yield in DCMC-mediated reactions.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., Acylguanidinium) RCOOH->activated_intermediate RNH2 Amine (R'-NH2) amide_product Amide Product (R-CO-NH-R') RNH2->amide_product DCMC DCMC DCMC->activated_intermediate activated_intermediate->amide_product dcu_urea Dicyclohexylurea (byproduct) activated_intermediate->dcu_urea

Caption: A simplified workflow for a DCMC-mediated amide coupling reaction.

Technical Support Center: Purification of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-Dicyclohexyl-4-morpholinecarboxamidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity when synthesizing this compound using dicyclohexylcarbodiimide (DCC)?

The most common impurity is N,N'-dicyclohexylurea (DCU), the byproduct formed from the reaction of DCC with any moisture present or from the coupling reaction itself.[1][2] DCU can often co-precipitate with the desired product, making its removal a key challenge in purification.

Q2: My purified product shows a lower melting point than the reported 105-107 °C. What could be the reason?

A depressed melting point is a strong indication of impurities. The presence of residual DCU, unreacted starting materials (morpholine or DCC), or solvent residues can lead to a lower and broader melting point range.

Q3: I am seeing extra peaks in the 1H NMR spectrum of my purified product. How can I identify the impurities?

Common impurities to look for in the 1H NMR spectrum include:

  • N,N'-Dicyclohexylurea (DCU): Look for characteristic signals for the cyclohexyl protons, which may overlap with your product's signals, and a broad NH proton signal.

  • Residual Solvents: Check for peaks corresponding to solvents used in the reaction or purification, such as diethyl ether, dichloromethane, or hexanes.[3]

  • Unreacted Morpholine: This will show distinct signals for the morpholine ring protons.

Q4: Can I use column chromatography to purify this compound?

Yes, column chromatography can be an effective purification method. Due to the basic nature of the amidine group, it is advisable to use a neutral stationary phase like silica gel and a solvent system that provides good separation from the less polar DCU byproduct. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Q5: My yield is very low after purification. What are the potential causes?

Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion before starting the workup.

  • Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. Minimize the number of aqueous washes.

  • Inefficient precipitation/recrystallization: Using an excessive amount of solvent or cooling the solution too quickly can lead to poor recovery.

  • Product degradation: Amidines can be susceptible to hydrolysis, especially in the presence of acid or base. Maintain neutral conditions during purification.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product precipitates as an oil. The solvent is too non-polar, or the solution is cooling too rapidly.- Add a small amount of a more polar co-solvent (e.g., a few drops of dichloromethane to a hexane solution) and reheat until the oil dissolves, then cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of crystals. - Too much solvent was used.- The product is significantly soluble in the chosen solvent even at low temperatures.- Concentrate the mother liquor and attempt a second crystallization.- Try a different solvent system where the product has lower solubility at cold temperatures.
Crystals are discolored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite before allowing it to cool.
DCU co-precipitates with the product. DCU has low solubility in the recrystallization solvent.- Attempt to remove DCU by filtration before recrystallization (see DCU removal guide).- Choose a solvent system where DCU is more soluble than the product at elevated temperatures but the product crystallizes out upon cooling.
Guide 2: Removal of N,N'-Dicyclohexylurea (DCU) Impurity
Method Protocol Remarks
Filtration from Reaction Mixture If using a solvent in which DCU is poorly soluble (e.g., dichloromethane), the DCU may precipitate out during the reaction. Filter the reaction mixture before workup.This is the simplest method if applicable to your reaction conditions.
Precipitation from Diethyl Ether After the reaction, concentrate the crude product. Dissolve or suspend the residue in diethyl ether and cool to -20°C or lower for several hours. The DCU will precipitate and can be removed by filtration.[4]This method is effective for separating DCU from products that are soluble in cold diethyl ether.
Acetonitrile or Toluene Wash/Slurry Suspend the crude product in acetonitrile or toluene, in which DCU is poorly soluble.[5] Stir for a period, then filter to remove the insoluble DCU.This is a useful technique if the desired product is soluble in these solvents.

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of this compound

This protocol is adapted from a general procedure and may require optimization.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add morpholine (1.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot diethyl ether.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Solubility of N,N'-Dicyclohexylurea (DCU) in Common Solvents

SolventSolubilityReference
Dichloromethane (DCM)Sparingly soluble[1]
Tetrahydrofuran (THF)Soluble[5]
ChloroformSoluble[5]
Diethyl EtherSparingly soluble, especially when cold[4]
AcetonitrileInsoluble[5]
TolueneInsoluble[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Mix Morpholine & DCC in Anhydrous Solvent s2 Stir at Room Temperature s1->s2 w1 Filter to Remove Precipitated DCU s2->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry Organic Layer w2->w3 w4 Solvent Evaporation w3->w4 p1 Recrystallization (e.g., from Diethyl Ether) w4->p1 p2 Isolate Pure Product p1->p2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Purification Issues? purity_check Impure Product? (Low MP, NMR Impurities) start->purity_check yield_check Low Yield? start->yield_check dcu_check DCU Present? purity_check->dcu_check dcu_remove Implement DCU Removal Strategy dcu_check->dcu_remove Yes other_impurities Other Impurities? dcu_check->other_impurities No dcu_remove->other_impurities column_chrom Consider Column Chromatography other_impurities->column_chrom Yes other_impurities->yield_check No reaction_check Reaction Complete? yield_check->reaction_check optimize_reaction Optimize Reaction (Time, Temp) reaction_check->optimize_reaction No workup_check Loss During Workup? reaction_check->workup_check Yes optimize_workup Minimize Aqueous Washes workup_check->optimize_workup Yes cryst_check Poor Crystallization? workup_check->cryst_check No cryst_check->purity_check No optimize_cryst Optimize Solvent & Cooling Rate cryst_check->optimize_cryst Yes

Caption: Troubleshooting logic for the purification of this compound.

References

Overcoming solubility issues with N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Dicyclohexyl-4-morpholinecarboxamidine. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

This compound is a non-polar compound, which dictates its solubility in various laboratory solvents. Understanding its solubility profile is critical for preparing stock solutions and achieving reproducible experimental results.

Solubility Profile
SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility of this compound
WaterH₂O18.02100Insoluble[1]
MethanolCH₃OH32.0464.7Soluble
EthanolC₂H₅OH46.0778.37Likely soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Likely soluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09153Likely soluble

Note: "Likely soluble" indicates that based on the polarity of the solvent and the non-polar nature of this compound, solubility is expected. However, it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.

Experimental Protocol: Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration should be determined based on your experimental needs.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., Methanol, DMSO, DMF)

  • Vortex mixer

  • Warming bath (optional)

  • Sterile, airtight vials for storage

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry container.

  • Adding the Solvent: Add the appropriate volume of the chosen anhydrous organic solvent to the powder.

  • Dissolution:

    • Cap the container tightly.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 40°C) while continuing to vortex intermittently.

    • Sonication for a short period can also aid in dissolution.

  • Storage: Once the compound is fully dissolved, store the stock solution in a tightly sealed, airtight vial to prevent solvent evaporation and moisture absorption. For long-term storage, it is recommended to store the solution at -20°C.

Common Solubility Problems and Solutions
ProblemPossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The compound is insoluble in water. Adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to precipitate out.Decrease the final concentration of the compound in the aqueous solution. Increase the percentage of the organic solvent in the final solution (if experimentally permissible). Consider using a surfactant or other solubilizing agent.
Cloudiness or incomplete dissolution in organic solvent The concentration of the compound may be too high for the chosen solvent at room temperature. The solvent may not be anhydrous.Try a lower concentration. Gently warm the solution. Use a different anhydrous organic solvent with a higher solubilizing capacity (e.g., switch from methanol to DMSO).
Crystallization upon storage at low temperatures The solubility of the compound decreases at lower temperatures.Store the stock solution at room temperature if it is to be used within a short period. If long-term storage at low temperatures is required, you may need to gently warm and vortex the solution before each use to redissolve any precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound?

A1: Based on available information, methanol is a suitable solvent. DMSO and DMF are also likely to be effective due to their high solubilizing power for a wide range of organic compounds. The choice of solvent will ultimately depend on the specific requirements of your experiment, including the required concentration and compatibility with your biological system.

Q2: How can I increase the solubility of this compound in my experimental setup?

A2: If you are experiencing solubility issues, consider the following strategies:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • pH adjustment: While the effect of pH on the solubility of this specific compound is not well-documented, the solubility of guanidine derivatives, in general, can be influenced by pH.[2]

  • Use of surfactants: Non-ionic surfactants can help to keep non-polar compounds in solution in aqueous environments.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term use, stock solutions can be stored at room temperature in a tightly sealed container to prevent solvent evaporation. For long-term storage, it is advisable to store solutions at -20°C to minimize degradation. Always ensure the compound is fully redissolved before use if it has been stored at low temperatures.

Q4: Are there any known stability issues with this compound in solution?

A4: While specific stability data is limited, as a general precaution, it is best to prepare fresh solutions for your experiments whenever possible. If using a stored stock solution, visually inspect for any signs of precipitation or color change, which could indicate degradation.

Visualizing Experimental Workflows and Logical Relationships

To further assist researchers, the following diagrams illustrate key processes and concepts related to working with this compound.

Troubleshooting_Solubility start Start: Need to dissolve N,N'-Dicyclohexyl-4- morpholinecarboxamidine solvent Select appropriate anhydrous organic solvent (e.g., Methanol, DMSO, DMF) start->solvent prepare Prepare stock solution (vortex, warm if needed) solvent->prepare check Is the compound fully dissolved? prepare->check success Solution ready for use. Store appropriately. check->success Yes troubleshoot Troubleshoot: - Lower concentration - Change solvent - Use sonication check->troubleshoot No precipitate Precipitation in aqueous buffer? success->precipitate troubleshoot->prepare adjust Adjust experimental conditions: - Lower final concentration - Increase co-solvent percentage - Add surfactant precipitate->adjust Yes final_success Experiment proceeds precipitate->final_success No adjust->final_success

Caption: Troubleshooting workflow for dissolving this compound.

Signaling_Pathway_Concept cluster_solvent Solvent Environment cluster_aqueous Aqueous Environment (e.g., Buffer) Solvent Organic Solvent (e.g., DMSO, Methanol) Interaction Solvation (van der Waals forces) Solvent->Interaction Compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine (Non-polar) Compound->Interaction Water Water (Polar) NoInteraction Poor Solvation Water->NoInteraction Precipitate Precipitate (Insoluble) NoInteraction->Precipitate Compound2->NoInteraction

Caption: Conceptual diagram of solvent interactions influencing solubility.

References

Optimizing temperature and reaction time for N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis involves the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC). In this reaction, the morpholine acts as a nucleophile, attacking the central carbon atom of the carbodiimide, which serves as a dehydrating agent. This leads to the formation of the desired this compound and the byproduct N,N'-dicyclohexylurea (DCU).

Q2: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a cool, dry place, away from incompatible substances such as strong oxidizing agents.[1] The product should be kept in a tightly sealed container.

Q3: What are the main safety precautions to consider when handling the reagents and product?

The product may cause skin and eye irritation, as well as respiratory tract irritation.[1] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoid inhalation of dust. In case of contact, flush the affected area with plenty of water.[1]

Experimental Protocols

Protocol 1: Room Temperature Synthesis

This protocol is suitable for achieving a high yield under mild conditions.

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Diethyl ether (for recrystallization)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-dicyclohexylcarbodiimide in the anhydrous solvent.

  • Add morpholine dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at 25°C for 30 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the byproduct N,N'-dicyclohexylurea (DCU) will precipitate out of the solution.

  • Filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether to obtain pure this compound.

Protocol 2: Reflux Synthesis

This protocol can be employed to potentially increase the reaction rate, though careful optimization is required to avoid byproduct formation.

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • High-boiling point anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate

  • Diethyl ether (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-dicyclohexylcarbodiimide in the anhydrous solvent.

  • Add morpholine to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-3 hours).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by recrystallization from diethyl ether.

Data Presentation: Optimizing Temperature and Reaction Time

The following table summarizes the hypothetical effects of temperature and reaction time on the yield of this compound. These values are illustrative and intended to guide optimization efforts. Actual results may vary based on specific experimental conditions.

Temperature (°C)Reaction Time (minutes)Yield (%)Purity (%)Observations
2530>99>98High yield and purity with minimal side products.[2]
2560>99>98No significant improvement in yield with longer time.
50309595Faster reaction, but potential for increased byproduct formation.
50609694Longer time at higher temperature may lead to lower purity.
Reflux (e.g., 80-100)609085Significantly faster reaction but may promote side reactions and decrease purity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Reagent Quality: Impure or degraded morpholine or DCC.Ensure reagents are of high purity and stored under appropriate conditions. Use freshly opened reagents if possible.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the starting materials are still present, extend the reaction time or consider a moderate increase in temperature.
Moisture Contamination: Presence of water in the reaction mixture can hydrolyze DCC.Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere.
Low Purity of the Final Product Presence of N,N'-dicyclohexylurea (DCU): Incomplete removal of the DCU byproduct.DCU is sparingly soluble in many organic solvents. Ensure thorough filtration. A second filtration or washing the organic layer with a dilute acid solution can help remove residual DCU. Recrystallization is also crucial for purification.
Side Reactions: Higher temperatures or prolonged reaction times can lead to the formation of other byproducts.Optimize the reaction conditions by running the reaction at a lower temperature for a sufficient amount of time to achieve full conversion of the starting material.
Difficulty in Filtering the Reaction Mixture Fine Precipitate of DCU: The DCU byproduct may form a very fine precipitate that clogs the filter paper.Use a filter aid such as Celite to improve the filtration rate. Alternatively, centrifugation followed by decantation of the supernatant can be an effective separation method.
Product is an Oil Instead of a Solid Residual Solvent: Incomplete removal of the solvent after the workup.Ensure the product is thoroughly dried under high vacuum.
Impurities: The presence of impurities can lower the melting point of the product.Purify the product again using recrystallization or column chromatography.

Visualizations

experimental_workflow reagents 1. Reagents (Morpholine, DCC, Solvent) reaction 2. Reaction (Stirring at set Temp/Time) reagents->reaction filtration 3. Filtration (Remove DCU) reaction->filtration workup 4. Aqueous Workup (Washing) filtration->workup drying 5. Drying (Anhydrous Na2SO4) workup->drying evaporation 6. Solvent Evaporation drying->evaporation purification 7. Purification (Recrystallization) evaporation->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No reagent_quality Check Reagent Quality check_yield->reagent_quality Yes dcu_removal Improve DCU Removal check_purity->dcu_removal Yes success Successful Synthesis check_purity->success No reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions moisture Ensure Anhydrous Conditions reaction_conditions->moisture moisture->start recrystallization Optimize Recrystallization dcu_removal->recrystallization recrystallization->start

Caption: A logical troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Removal of N,N'-Dicyclohexylurea (DCU) Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of N,N'-dicyclohexylurea (DCU), a frequent byproduct in reactions involving N,N'-dicyclohexylcarbodiimide (DCC).

Frequently Asked Questions (FAQs)

Q1: What is N,N'-dicyclohexylurea (DCU) and why is it difficult to remove?

A1: N,N'-dicyclohexylurea (DCU) is a byproduct generated during coupling reactions, such as esterifications and amidations, that utilize DCC as a reagent.[1][2] The primary challenge in removing DCU stems from its low solubility in many common organic solvents and water, which can lead to product contamination and complicate purification.[1][2]

Q2: What are the main strategies for removing DCU?

A2: The most effective methods for DCU removal capitalize on its poor solubility. The main techniques include:

  • Precipitation and Filtration: This is the most common method. DCU often precipitates directly from the reaction solvent and can be separated by simple filtration.[1][3]

  • Crystallization: This technique purifies the desired product by crystallization, leaving the DCU in the mother liquor.[4]

  • Acidic Extraction: An acid wash can be used to remove DCU, provided the desired product is stable under acidic conditions.[3][5]

  • Column Chromatography: This method separates DCU from the product based on their different affinities for the stationary phase.[6][7]

Q3: Are there alternatives to DCC that avoid the DCU byproduct issue?

A3: Yes, several alternatives to DCC produce more soluble urea byproducts, simplifying the purification process.[8]

  • N,N'-Diisopropylcarbodiimide (DIC): Produces N,N'-diisopropylurea (DIU), which is more soluble in many organic solvents than DCU.[8][9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This reagent is water-soluble, and its urea byproduct can be easily removed with aqueous washes, making it an excellent choice for reactions in aqueous media.[8][10][11]

  • Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents offer high coupling efficiencies and produce water-soluble byproducts.[8]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
DCU is not precipitating from the reaction mixture. The reaction solvent is too polar, increasing DCU's solubility. The reaction is being performed at an elevated temperature.- After the reaction, concentrate the mixture and redissolve it in a less polar solvent like diethyl ether or hexanes to induce precipitation.[3][5]- Cool the reaction mixture in an ice bath or refrigerate it to decrease DCU solubility.[3][5]- Consider running the reaction in a solvent where DCU is less soluble, such as acetonitrile or carbon tetrachloride.[5][12]
Filtration is very slow or the filter is clogged. DCU has formed very fine particles that clog the filter paper. The solution is too viscous.- Use a filter aid like Celite® to form a pad on the filter paper, which helps trap fine particles without clogging.[4][5]- Dilute the mixture with more of the cold solvent to reduce viscosity. Be aware this may slightly increase DCU solubility.[4]- Consider centrifugation to pellet the fine DCU particles, followed by decanting the supernatant.[4]
Product is co-precipitating with DCU. The desired product has low solubility in the chosen reaction or filtration solvent.- Perform a hot filtration if the product is significantly more soluble in the hot solvent than DCU.[7]- Wash the filtered solid (containing both product and DCU) with a solvent that selectively dissolves the product but not the DCU.- If the product is an acid or base, it may be possible to perform an acid/base extraction to bring the product into an aqueous layer, leaving the DCU in the organic layer.
DCU remains in the product after filtration and workup. The filtration was not efficient enough to remove all the DCU. The solvent used for workup is partially dissolving the DCU.- Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and add an anti-solvent (e.g., hexane) to precipitate the remaining DCU.[3]- Perform a second filtration or a crystallization step.- If the product's polarity is sufficiently different from DCU, column chromatography can be an effective final purification step.[7]
DCU and product have similar polarity, making chromatography difficult. The molecular structures of the product and DCU result in similar interactions with the chromatography stationary phase.- Change the eluent system. Adding chloroform to a hexane/ethyl acetate eluent can help dissolve the DCU completely and allow for better separation.[7]- Use a different stationary phase, such as Florisil, which may offer different selectivity.[7]- Consider using reverse-phase HPLC for purification.[13]

Quantitative Data: DCU Solubility

Choosing the right solvent is critical for efficient DCU removal. The ideal solvent will have high solubility for your product and low solubility for DCU.

Solvent Solubility of DCU Notes for Application
WaterVery low / Insoluble (<1%)[4][14][15]Useful for aqueous workups if the product is organic-soluble.
Dichloromethane (DCM)Sparingly soluble[4]Often used as the reaction solvent from which DCU precipitates upon cooling.[10]
ChloroformSoluble[4]Can be used to dissolve both product and DCU for column chromatography.[7]
AcetonitrileLow solubility[5]A good choice for precipitating DCU. Can be used as the reaction solvent or for washing.[7][12]
Diethyl EtherLow solubility[6]Often used as an anti-solvent or for washing the crude product to remove DCU.[5]
HexaneLow solubilityCommonly used as an anti-solvent to precipitate DCU from more polar solvents.[3][7]
EthanolSoluble (especially when hot)[14][15][16]Hot ethanol can be used to dissolve DCU for removal by hot filtration.[7]
AcetoneSoluble[14][16]Can be used to dissolve the crude product before filtering out insoluble DCU.[5]
Dimethyl Sulfoxide (DMSO)Soluble[16][17]DCU is soluble in DMSO.

Experimental Protocols

Protocol 1: DCU Removal by Precipitation and Filtration

This is the most common method and is suitable when DCU precipitates from the reaction solvent.

  • Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[3][18]

  • Set Up Filtration: Assemble a Büchner or fritted glass funnel on a clean filter flask connected to a vacuum source.[1]

  • Filter: Turn on the vacuum and pour the cold reaction mixture into the funnel.

  • Wash: Wash the collected DCU precipitate on the filter with a minimal amount of the cold reaction solvent to recover any trapped product. The desired product is in the filtrate.[1]

  • Concentrate: Concentrate the filtrate under reduced pressure to recover the crude product, which can then be further purified if necessary.

Protocol 2: DCU Removal using a Celite® Pad

This protocol is recommended for removing very fine DCU particles that might otherwise clog a standard filter.

  • Prepare Celite® Slurry: In a small beaker, make a slurry of Celite® in the reaction solvent.

  • Set Up Filtration: Assemble a Büchner funnel with filter paper as described in Protocol 1.

  • Create Celite® Pad: With the vacuum on, pour the Celite® slurry onto the filter paper. The solvent will be pulled through, leaving a flat, even pad of Celite® (typically 1-2 cm thick).[4]

  • Filter Reaction Mixture: Carefully pour the reaction mixture onto the center of the Celite® pad.

  • Wash: After all the mixture has passed through, wash the Celite® pad with a small amount of cold solvent to ensure all the product is recovered in the filtrate.[4]

Visualizations

Workflow for DCU Removal

cluster_reaction Reaction Step cluster_workup Purification Step A DCC-mediated Coupling Reaction B Reaction Complete (Product + Precipitated DCU) A->B C Cool Mixture (e.g., Ice Bath) B->C D Vacuum Filtration C->D E Filtrate (Contains Product) D->E Liquid F Solid (DCU Byproduct) D->F Solid G Concentrate Filtrate E->G H Purified Product G->H

Caption: General workflow for DCU removal via precipitation and filtration.

Decision Tree for Choosing a Removal Method

start Reaction Complete q1 Is DCU Precipitated? start->q1 a1 Simple Filtration q1->a1 Yes q2 Is Product Soluble in Reaction Solvent? q1->q2 No a4 Acid Wash (if product is stable) a1->a4 If impurities remain a2 Change Solvent / Add Anti-Solvent q2->a2 Yes a3 Column Chromatography q2->a3 No a2->a1 a3->a4 If impurities remain

Caption: Decision-making process for selecting a suitable DCU removal strategy.

References

Technical Support Center: N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS: 4975-73-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is stable at room temperature when stored in a tightly closed container under normal conditions.[1] For optimal long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration at temperatures between 0-8 °C or below 15°C.[2][3] Always refer to the product-specific information provided by the supplier, as storage conditions may be subject to change.[3]

Q2: What is the appearance and stability of this compound?

A2: this compound is a white to off-white crystalline powder.[2][4] It is stable under normal storage and handling conditions.[1] Its unique structure, featuring two cyclohexyl groups and a morpholine ring, contributes to its enhanced stability and solubility in certain applications.[2]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with oxidizing agents.[1] Contact with such substances should be avoided to prevent potential chemical reactions that could degrade the product.

Q4: What are the signs of degradation?

A4: While specific degradation pathways under normal storage are not extensively documented in the literature, visual changes such as discoloration of the white crystalline powder or changes in its physical form could indicate degradation. If the compound is exposed to fire, it may decompose and generate hazardous substances including carbon monoxide, oxides of nitrogen, and other irritating and toxic fumes and gases.[1]

Q5: How should I handle this compound in the laboratory?

A5: It is important to use this compound with adequate ventilation and to minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1] After handling, wash thoroughly.[1] Personal protective equipment, such as gloves and safety glasses, should be worn. In case of a spill, it is recommended to vacuum or sweep up the material and place it into a suitable disposal container.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from light and oxidizing agents). If stored improperly, consider using a fresh batch of the compound for subsequent experiments.
Contamination.Ensure that all glassware and equipment are clean and dry before use. Use dedicated spatulas and weighing boats to prevent cross-contamination.
Visible changes in the compound's appearance (e.g., discoloration, clumping). Exposure to moisture or air.The container may not have been sealed properly. Ensure the container is tightly closed after each use. For long-term storage, consider using a desiccator.
Exposure to incompatible substances.Review the experimental protocol to ensure no incompatible substances, such as strong oxidizing agents, were introduced.
Difficulty in dissolving the compound. The compound is known to be insoluble in water.[1]Based on literature, methanol is a suitable solvent.[5] The compound's unique structure enhances its solubility, which can be beneficial in various formulations.[2]

Quantitative Data Summary

Parameter Value Source
Molecular Formula C17H31N3O[1][2][5][6]
Molecular Weight 293.45 g/mol [1][2][5][6]
Melting Point 105-107 °C[1][5][7]
Appearance White to off-white crystalline powder[2][4]
Purity (Assay) ≥ 98%[2]
Storage Temperature Room Temperature (some sources recommend 0-8 °C or <15 °C)[1][2][3][5]
Solubility Insoluble in water; soluble in Methanol[1][5]

Experimental Protocols

General Protocol for Assessing Compound Stability (Illustrative Example)

This protocol provides a general framework for assessing the stability of this compound under various conditions. It is a hypothetical example and should be adapted based on specific experimental needs and available analytical capabilities.

  • Sample Preparation:

    • Aliquot this compound into several vials.

    • Designate a set of vials for each storage condition to be tested (e.g., room temperature/ambient humidity, 4°C, 40°C/75% RH).

    • Prepare an initial "time zero" sample for immediate analysis.

  • Storage:

    • Place the vials in the designated stability chambers or controlled environments.

  • Time Points:

    • Define the time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound.

    • Compare the purity results to the "time zero" sample to assess for any degradation.

    • Document any changes in physical appearance.

  • Data Interpretation:

    • A significant decrease in purity over time under a specific condition would indicate instability under that condition.

Visualizations

StorageTroubleshooting Troubleshooting Storage Issues start Start: Unexpected Experimental Results check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage (e.g., high temp, moisture) check_storage->improper_storage Incorrect proper_storage Proper Storage (cool, dry, sealed) check_storage->proper_storage Correct new_batch Action: Use a Fresh Batch of Compound improper_storage->new_batch check_contamination Check for Contamination proper_storage->check_contamination contamination_found Contamination Identified check_contamination->contamination_found Yes no_contamination No Contamination Found check_contamination->no_contamination No review_protocol Action: Review and Refine Handling Procedures contamination_found->review_protocol other_factors Investigate Other Experimental Factors no_contamination->other_factors

Caption: Troubleshooting flowchart for unexpected experimental results.

RecommendedStorage Recommended Storage Protocol compound N,N'-Dicyclohexyl-4- morpholinecarboxamidine storage_conditions Store in: compound->storage_conditions avoid Avoid: compound->avoid cool Cool Place (e.g., Room Temp, 0-8°C) storage_conditions->cool dry Dry Environment storage_conditions->dry sealed Tightly Sealed Container storage_conditions->sealed ventilated Well-Ventilated Area storage_conditions->ventilated oxidizing_agents Oxidizing Agents avoid->oxidizing_agents

Caption: Key recommendations for proper storage.

References

Handling and safety precautions for N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS: 4975-73-9).

Physical and Chemical Properties

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₇H₃₁N₃O[1]
Molecular Weight 293.45 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 105-107 °C[1][2]
Solubility Insoluble in water; Soluble in Methanol.[1][3]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and safety of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound used as a reagent in organic synthesis, particularly in the preparation of alkoxyalkyl analogs of nucleotide phosphonates.[2][4] It is also utilized as a catalyst for phosphorylation reactions in nucleoside chemistry.[3] In research, it is known as a kidney-selective ATP-sensitive potassium (KATP) channel blocker and has been studied as an orally effective nonkaliuretic diuretic in animal models.[2][3]

Q2: What are the main hazards associated with this compound?

A2: The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5]

  • Respiratory Irritation (H335): May cause respiratory tract irritation.[5] The toxicological properties of this substance have not been fully investigated.[1] In animal studies, lethal cardiac toxicity was observed in canines at high intravenous doses.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: To ensure safety, the following PPE should be worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be used.

Q4: What are the proper storage conditions for this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances such as oxidizing agents.[1]

Q5: What is the correct procedure for cleaning up a spill?

A5: For small spills, you should:

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE (gloves, goggles, lab coat).

  • Vacuum or sweep up the material, avoiding dust generation.[1]

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Q6: What are the first aid measures in case of exposure?

A6: Immediate medical attention is crucial in all cases of exposure.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[1]

  • After Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

Q1: The compound appears discolored or clumped. Can I still use it?

A1: this compound should be a white to off-white crystalline powder. Discoloration or clumping may indicate degradation or contamination, potentially due to improper storage (e.g., exposure to moisture or incompatible substances). Using a degraded reagent can lead to failed reactions or impure products. It is recommended to use a fresh, properly stored batch for best results. The compound is known to be stable under dry, cool conditions in a sealed container.[1]

Q2: I am having difficulty dissolving the compound for my reaction.

A2: This compound is insoluble in water.[1] For reactions requiring a solution, consult relevant literature for an appropriate solvent. It has been noted to be soluble in methanol.[3] The choice of solvent is critical and will depend on the specific reaction conditions. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

Q3: My reaction yield is low, or I am observing unexpected byproducts. Could the reagent be the cause?

A3: Low yield or side reactions can stem from several factors related to the reagent. First, verify the purity of the this compound, which should typically be ≥98%. Impurities can interfere with the reaction. Second, ensure the reagent has been stored correctly to prevent degradation, as mentioned above. Finally, this compound is a strong base;[3] ensure this property is compatible with all other reagents and intermediates in your planned reaction to avoid unwanted side reactions.

General Experimental Protocol

Note: The following is a generalized procedure. Researchers must consult peer-reviewed literature for protocols specific to their intended application and optimize conditions accordingly.

Use as a Reagent in a Coupling/Condensation Reaction

This protocol provides a general framework for using this compound in a reaction, based on its known application as a coupling agent and catalyst.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the necessary solvent to a dry reaction vessel.

  • Addition of Reagents: Add the substrate (e.g., carboxylic acid, phosphate) and any other reactants to the vessel.

  • Addition of this compound: Add this compound to the reaction mixture. It may be used in stoichiometric amounts or as a catalyst, depending on the reaction.

  • Reaction: Stir the mixture at the temperature and for the duration specified in your specific protocol. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any solid byproducts. The filtrate is then extracted, and the solvent is evaporated under reduced pressure. The final product is purified using standard methods like recrystallization or column chromatography.

Visualized Workflow and Logic

The following diagrams illustrate key workflows for handling this compound.

cluster_prep Preparation & Handling cluster_cleanup Spill & Waste Management A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Ventilated Area (Fume Hood) A->B C 3. Weigh Compound (Avoid Dust Generation) B->C D 4. Add to Reaction Vessel C->D Spill Spill Occurs C->Spill Accidental Spill Waste End of Experiment D->Waste Reaction Complete Spill_Action Sweep Solid Material Place in Sealed Container Spill->Spill_Action E 5. Decontaminate Glassware Waste->E F 6. Dispose of Waste (Follow Institutional Guidelines) E->F

References

Incompatible reagents with N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCCM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 4975-73-9) is a strong organic base belonging to the guanidine family.[1] It is primarily used as a catalyst in organic synthesis, particularly in phosphorylation reactions relevant to nucleoside chemistry.[1][2] It also serves as a reagent in the synthesis of various pharmaceutical compounds, including nucleotide phosphonate analogs like cidofovir.[3][4]

Q2: What are the main chemical hazards associated with this compound?

DCCM is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Q3: How should this compound be stored?

DCCM should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6]

Q4: What are the known incompatible reagents with this compound?

The primary incompatible reagents are strong oxidizing agents and strong acids .[6] Due to its strong basicity, it will react exothermically with strong acids. Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in a DCCM-Catalyzed Reaction
Potential Cause Troubleshooting Step Experimental Protocol
Degradation of DCCM The guanidine functionality is sensitive to acidic conditions and strong oxidizing agents. Ensure all reagents and solvents are free from acidic impurities and peroxide contaminants.Protocol for Reagent Purity Check: Before use, dissolve a small amount of DCCM in a suitable solvent (e.g., anhydrous acetonitrile) and analyze by TLC or LC-MS to confirm its integrity. For solvents, test for peroxides using commercially available test strips.
Incomplete Reaction As a strong base, DCCM can be neutralized by acidic starting materials or byproducts, rendering it inactive. The reaction may also be reversible.Protocol for Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a second equivalent of DCCM. To drive equilibrium, consider removing a volatile byproduct under reduced pressure if applicable.
Side Reactions The high basicity of DCCM can promote unwanted side reactions, such as elimination or epimerization, in sensitive substrates.Protocol for Optimizing Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions. Consider a slower, dropwise addition of DCCM to the reaction mixture to maintain a lower instantaneous concentration.
Issue 2: Formation of Insoluble Precipitate During Reaction
Potential Cause Troubleshooting Step Experimental Protocol
Formation of Guanidinium Salt If the reaction mixture contains an acidic component, DCCM will be protonated to form a guanidinium salt, which may have limited solubility in the reaction solvent.Protocol for Solubility Test: If a precipitate forms upon addition of DCCM, take a small aliquot of the suspension and add a few drops of a stronger, non-nucleophilic base (e.g., DBU). If the precipitate dissolves, it is likely the guanidinium salt. Consider using a more polar solvent system to improve solubility.
Product Precipitation The desired product of the reaction may be insoluble in the reaction solvent.Protocol for Product Identification: Isolate the precipitate by filtration and analyze it (e.g., by NMR, IR, or melting point) to determine if it is the desired product.

Incompatible Reagents Data

The following table summarizes the key incompatible classes of reagents with this compound and the potential hazards.

Incompatible Reagent ClassSpecific ExamplesPotential HazardObservable Signs of Incompatibility
Strong Oxidizing Agents Peroxides (e.g., hydrogen peroxide), Nitrates (e.g., nitric acid), Perchlorates, Permanganates (e.g., potassium permanganate)Vigorous, potentially explosive reaction.Rapid gas evolution, significant temperature increase, color change.
Strong Acids Hydrochloric acid, Sulfuric acid, Nitric acid, Trifluoroacetic acidStrong exothermic reaction (heat generation).[7]Significant temperature increase, potential for solvent boiling, formation of a solid precipitate (guanidinium salt).
Moisture/Water Humid air, wet solventsWhile stable under normal conditions, prolonged exposure to moisture, especially at elevated temperatures, can lead to slow hydrolysis of the guanidine group to the corresponding urea.Gradual degradation of the reagent, leading to decreased reactivity.

Logical Relationship of Incompatibilities

The following diagram illustrates the primary incompatibility concerns for this compound.

IncompatibleReagents cluster_incompatible Incompatible Reagent Classes cluster_reaction_products Potential Reaction Outcomes DCCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine StrongOxidizingAgents Strong Oxidizing Agents (e.g., Peroxides, Nitrates) DCCM->StrongOxidizingAgents Violent Reaction StrongAcids Strong Acids (e.g., HCl, H2SO4) DCCM->StrongAcids Exothermic Neutralization OxidationProducts Oxidation & Decomposition Products (N-oxides, etc.) StrongOxidizingAgents->OxidationProducts Leads to GuanidiniumSalt Guanidinium Salt Formation (Exothermic) StrongAcids->GuanidiniumSalt Forms

Caption: Incompatibility pathways for this compound.

References

Troubleshooting low catalytic activity of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with N,N'-Dicyclohexyl-4-morpholinecarboxamidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction catalyzed by this compound is showing low to no yield. What are the potential causes?

Low catalytic activity can stem from several factors, ranging from the quality of the catalyst to the reaction conditions. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Verify Catalyst Purity:

    • Impurity from Synthesis: this compound is commonly synthesized from N,N'-dicyclohexylcarbodiimide (DCC) and morpholine. A common byproduct is N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can be difficult to remove completely.[1] Residual DCU or unreacted DCC can interfere with the catalytic cycle.

    • Verification: Confirm the purity of your catalyst using techniques like NMR, IR, and mass spectrometry. Compare the obtained spectra with reference data. A melting point determination can also be a quick check for purity; the pure compound melts at 105-108 °C.[2]

  • Ensure Anhydrous Reaction Conditions:

    • Hydrolysis: The catalyst, being a strong base, can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities. The presence of water in the reaction mixture can also lead to unwanted side reactions and catalyst deactivation.

    • Solution: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Conditions:

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessive loading may not significantly improve the yield and increases cost.

    • Temperature: The reaction temperature can significantly influence the reaction rate. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.

    • Solvent: The choice of solvent is crucial as it can affect the solubility of reactants and the stability of intermediates in the catalytic cycle.

  • Substrate and Reagent Quality:

    • Ensure the purity of your substrates and other reagents. Impurities can act as catalyst poisons or participate in side reactions.

Q2: How can I assess the purity of my this compound?

Spectroscopic methods are essential for confirming the identity and purity of your catalyst.

Technique Expected Observations for Pure this compound
¹H NMR Complex multiplets in the aliphatic region corresponding to the cyclohexyl and morpholine protons.
¹³C NMR Characteristic peak for the amidine carbon, along with signals for the cyclohexyl and morpholine carbons.
FTIR (KBr) Strong C=N stretching vibration for the amidine group, along with C-H and C-N stretching bands.
Mass Spec (GC-MS) Molecular ion peak corresponding to the calculated molecular weight (293.45 g/mol ).
Melting Point 105-108 °C

Reference spectra can be found in public databases such as PubChem.[3]

Q3: What are the optimal storage and handling conditions for this compound?

To maintain its catalytic activity, proper storage and handling are crucial.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[4] Storing at 0-8 °C is recommended.[2]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).[4]

Data Presentation: Optimizing Reaction Conditions

The following table provides representative data on how varying reaction conditions can impact the yield of a hypothetical phosphorylation reaction of a nucleoside using this compound as a catalyst. This data is for illustrative purposes to guide optimization.

Entry Catalyst Loading (mol%) Temperature (°C) Solvent Reaction Time (h) Yield (%)
1525Dichloromethane2445
21025Dichloromethane2475
31525Dichloromethane2478
4100Dichloromethane2455
51040Dichloromethane1285
61025Acetonitrile2460
71025Tetrahydrofuran2468

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar compounds.[5]

Materials:

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add morpholine (1.0 eq) and N,N'-dicyclohexylcarbodiimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After completion of the reaction (monitored by TLC), extract the mixture with diethyl ether.

  • Filter the solution to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue from diethyl ether to afford pure this compound as a white solid.

Protocol 2: General Procedure for a Catalytic Phosphorylation Reaction

This is a general guideline for a phosphorylation reaction where this compound can be used as a catalyst.[6]

Materials:

  • Nucleoside

  • Phosphorylating agent (e.g., a phosphoramidite)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., aqueous bicarbonate)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Add this compound (0.1 eq).

  • Add the phosphorylating agent (1.1 eq) dropwise to the solution at the desired temperature (e.g., 25 °C).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Catalytic Activity Observed check_purity 1. Verify Catalyst Purity (NMR, MS, MP) start->check_purity is_pure Is Catalyst Pure? check_purity->is_pure purify Purify Catalyst (Recrystallization, Chromatography) is_pure->purify No check_conditions 2. Check Reaction Conditions (Anhydrous, Inert Atmosphere) is_pure->check_conditions Yes purify->check_purity are_conditions_ok Are Conditions Optimal? check_conditions->are_conditions_ok optimize_conditions Dry Solvents & Reagents, Use Inert Gas are_conditions_ok->optimize_conditions No optimize_params 3. Optimize Reaction Parameters (Catalyst Loading, Temp., Solvent) are_conditions_ok->optimize_params Yes optimize_conditions->check_conditions is_yield_improved Is Yield Improved? optimize_params->is_yield_improved success Successful Reaction is_yield_improved->success Yes consult Consult Further Literature or Technical Support is_yield_improved->consult No

Caption: Troubleshooting workflow for low catalytic activity.

Catalytic_Cycle catalyst N,N'-Dicyclohexyl-4- morpholinecarboxamidine (Cat) activated_reagent Activated Reagent-Catalyst Complex catalyst->activated_reagent Activation substrate Substrate (e.g., Alcohol) product Product substrate->product reagent Reagent (e.g., Phosphorylating Agent) reagent->activated_reagent activated_reagent->product Nucleophilic Attack regenerated_catalyst {Regenerated Catalyst} product->regenerated_catalyst Release regenerated_catalyst->catalyst

Caption: Proposed catalytic cycle for a phosphorylation reaction.

References

Validation & Comparative

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine and Other Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision in the intricate process of peptide synthesis. This choice directly influences the yield, purity, and stereochemical integrity of the final peptide. This guide offers an objective comparison of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC) with other widely used coupling reagents, supported by available experimental data and detailed methodologies.

This guide provides a comparative overview of well-established coupling reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HATU, and HBTU. The performance of these reagents is summarized to provide a baseline for evaluating coupling efficiency.

Quantitative Performance of Common Coupling Reagents

The efficiency of a coupling reagent is paramount and is typically assessed by the yield and purity of the resulting peptide, as well as the degree of racemization, particularly for sensitive amino acids. The following table summarizes a selection of reported data for common coupling reagents. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.[3][4][5][6]

Coupling ReagentTypical Yield (%)Crude Purity (%)Racemization LevelKey Features & Byproduct Solubility
DCMC Data not availableData not availableData not availableUsed as a reagent in the synthesis of biologically active molecules; byproduct solubility data not readily available.[1][2]
DCC HighVariableCan be significantCost-effective; Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, facilitating removal by filtration in solution-phase synthesis but problematic in solid-phase.[7][8]
DIC HighGood to HighGenerally lowDiisopropylurea (DIU) byproduct is more soluble in organic solvents than DCU, making it more suitable for solid-phase peptide synthesis (SPPS).[7]
EDC HighHighLow to moderateWater-soluble carbodiimide; its urea byproduct is also water-soluble, allowing for easy removal by aqueous extraction, ideal for biological applications.[7]
HATU Very HighVery HighVery LowHighly efficient uronium-based reagent, often leading to faster and cleaner reactions with minimal racemization, especially for difficult couplings.[7]
HBTU Very HighVery HighLowSimilar to HATU, it is a highly effective uronium-based reagent widely used in SPPS for its high coupling efficiency and suppression of racemization.[7]

Mechanism of Amide Bond Formation by Carbodiimides

Carbodiimide reagents, including DCMC, DCC, DIC, and EDC, facilitate the formation of an amide bond by acting as a dehydrating agent. The general mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond and a urea byproduct.

G General Mechanism of Carbodiimide Coupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Peptide_Bond Peptide Bond (R-CO-NH-R''') O_Acylisourea->Peptide_Bond Nucleophilic Attack Urea_Byproduct Urea Byproduct (R'-NH-CO-NH-R'') O_Acylisourea->Urea_Byproduct Amine R'''-NH2 Amine->Peptide_Bond + Amine

Carbodiimide coupling mechanism.

Experimental Protocols

To objectively compare the performance of different coupling reagents, a standardized experimental protocol is crucial. Below is a generalized protocol for the solid-phase peptide synthesis (SPPS) of a model peptide, which can be adapted to evaluate various coupling reagents.

General Protocol for Comparative Analysis of Coupling Reagents in SPPS

1. Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents to be tested (e.g., DCMC, DCC, DIC, EDC, HATU, HBTU)

  • Additives (e.g., HOBt, Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

2. Resin Preparation:

  • Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

4. Amino Acid Coupling (The Comparative Step):

  • Protocol A: Carbodiimide-based reagents (DCMC, DCC, DIC, EDC)

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), the coupling reagent (3 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Add DIEA (6 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Protocol B: Uronium-based reagents (HATU, HBTU)

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), the coupling reagent (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate the reaction mixture for 1 hour at room temperature.

5. Washing:

  • After the coupling reaction, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

6. Repeat Cycles:

  • Repeat steps 3-5 for each amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

8. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the crude peptide by analytical HPLC to determine purity.

  • Confirm the identity of the peptide by mass spectrometry.

  • For racemization studies, chiral HPLC or other appropriate analytical techniques should be employed on a model dipeptide.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the efficiency of different coupling reagents in peptide synthesis.

G Experimental Workflow for Comparing Coupling Reagents Start Start Resin_Prep Resin Swelling & Deprotection Start->Resin_Prep Coupling Coupling Step Resin_Prep->Coupling Reagent_A Protocol A: DCMC / DCC / DIC / EDC Coupling->Reagent_A Test Group 1 Reagent_B Protocol B: HATU / HBTU Coupling->Reagent_B Test Group 2 Washing Washing Steps Reagent_A->Washing Reagent_B->Washing Repeat Final Amino Acid? Washing->Repeat Repeat->Coupling No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Analysis HPLC & Mass Spec Analysis Cleavage->Analysis Compare Compare Yield, Purity, & Racemization Analysis->Compare End End Compare->End

Workflow for reagent comparison.

Conclusion

The selection of a peptide coupling reagent is a multifaceted decision that involves a trade-off between efficiency, cost, ease of byproduct removal, and the need to minimize side reactions like racemization. While established reagents like DCC, DIC, EDC, HATU, and HBTU have been extensively studied and their performance characteristics are well-documented, there is a notable lack of direct comparative data for this compound in the context of peptide synthesis.

For routine and challenging syntheses where high purity and minimal racemization are critical, uronium-based reagents like HATU and HBTU are often the preferred choice, despite their higher cost.[7] Carbodiimides such as DCC and DIC remain valuable, cost-effective options, particularly for large-scale synthesis, with the choice between them often dictated by the solubility of their respective urea byproducts.[7][8] EDC is the reagent of choice for applications requiring aqueous conditions.[7]

Further research is needed to quantitatively assess the performance of DCMC as a peptide coupling reagent and to determine its specific advantages and disadvantages compared to the currently available arsenal of reagents. Researchers considering DCMC for their synthetic needs should perform small-scale trials and careful analysis to validate its efficacy for their specific application.

References

A Comparative Guide to Coupling Reagents in Peptide Synthesis: DCC vs. N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical step in peptide synthesis, directly influencing yield, purity, and the overall efficiency of the process. This guide provides a detailed comparison of the well-established coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC), with the less documented N,N'-Dicyclohexyl-4-morpholinecarboxamidine.

While DCC has been a cornerstone of peptide chemistry for decades, the information available on this compound as a peptide coupling reagent is notably scarce in publicly accessible scientific literature. This guide will therefore provide a comprehensive overview of DCC, supported by established data, and present the limited information available for this compound, highlighting the current knowledge gap.

N,N'-Dicyclohexylcarbodiimide (DCC): The Established Workhorse

Introduced in 1955, DCC is a powerful and cost-effective coupling reagent widely used in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to activate the carboxyl group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another amino acid to form a peptide bond.[3]

Mechanism of Action

The reaction mechanism of DCC involves the formation of a highly reactive O-acylisourea intermediate.[1][4] This intermediate can then react with an amine to form the desired amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).[1][4]

Performance and Limitations

DCC is known for its high coupling efficiency under mild reaction conditions.[1] However, its application is associated with several challenges:

  • Byproduct Formation: The primary drawback of DCC is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most common organic solvents.[5] This insolubility complicates the purification process, particularly in solution-phase synthesis, where DCU must be removed by filtration. In solid-phase peptide synthesis, the insoluble DCU can lead to resin clogging and incomplete reactions.[5]

  • Racemization: DCC-mediated couplings can be prone to racemization, particularly of the activated amino acid, through the formation of an oxazolone intermediate.[6] The loss of stereochemical integrity can lead to the formation of undesired diastereomers, which are often difficult to separate from the target peptide.[6] To suppress racemization, DCC is often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1]

  • Allergenicity: DCC is a known allergen and a potent sensitizer, requiring careful handling and appropriate personal protective equipment.[5]

This compound: An Enigmatic Alternative

In stark contrast to the extensive literature on DCC, there is a significant lack of published data on the use of this compound as a primary coupling reagent in peptide synthesis. While it is commercially available and its synthesis is documented, its application profile appears to be in different areas of organic chemistry.

Available information indicates that this compound is primarily recognized as:

  • A potassium channel blocker: It has been investigated for its pharmacological properties, including its effects on blood pressure.[1]

  • A versatile intermediate in organic synthesis: It is used in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents, and as a catalyst in certain organic reactions.[2]

One supplier, Biosynth, makes a passing reference to a related compound being "High yielding for peptide synthesis; suitable in both solid and solution phase," but this claim is not directly attributed to this compound and lacks any supporting experimental data or citations.[1] Without dedicated studies evaluating its performance in peptide coupling, a direct and meaningful comparison with DCC is not feasible at this time.

Quantitative Data Summary

Due to the lack of available data for this compound in peptide synthesis, a direct quantitative comparison is not possible. The following table summarizes the known performance characteristics of DCC.

ParameterN,N'-Dicyclohexylcarbodiimide (DCC)This compound
Coupling Efficiency Generally Good to Excellent[5]No data available
Racemization Can be significant, especially for sensitive amino acids.[6] Often requires additives like HOBt for suppression.[1]No data available
Byproduct N,N'-dicyclohexylurea (DCU)[1][4]Not applicable in the context of peptide coupling
Byproduct Solubility Insoluble in most common organic solvents, complicating purification.[5]Not applicable
Primary Advantages Low cost, high reactivity.[5]No data available for peptide synthesis
Primary Disadvantages Insoluble byproduct, potential for racemization, allergenicity.[5][6]Lack of data for peptide synthesis application

Experimental Protocols

General Protocol for DCC/HOBt Mediated Peptide Coupling (Solution Phase)

This protocol describes a general procedure for the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or peptide (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if starting with an amino acid salt)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a clean, dry reaction flask.

  • Add the C-protected amino acid or peptide (1.0 eq) to the solution. If the C-protected amino acid is a salt (e.g., hydrochloride), add 1.0-1.2 equivalents of a non-nucleophilic base like DIPEA or NMM.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then subjected to an appropriate aqueous workup to remove excess reagents and water-soluble byproducts. This typically involves washing with a mild acid (e.g., 1N HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude peptide.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Note: No established experimental protocol for the use of this compound in peptide synthesis has been found in the reviewed literature.

Visualizing the Chemistry

DCC Activation and Coupling Pathway

DCC_Mechanism N-Protected Amino Acid N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate N-Protected Amino Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Peptide Peptide Bond Formed O_Acylisourea->Peptide + Amine DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) O_Acylisourea->DCU Amine Amino Acid/Peptide Amine Amine->Peptide

Caption: Reaction pathway for DCC-mediated peptide bond formation.

Peptide Synthesis Workflow

Peptide_Synthesis_Workflow cluster_cycle Coupling Cycle Activation Carboxyl Activation (e.g., with DCC/HOBt) Coupling Peptide Bond Formation Activation->Coupling Wash Washing Coupling->Wash Deprotection N-terminal Deprotection Deprotection->Activation Next Amino Acid Final_Cleavage Final Cleavage & Deprotection Deprotection->Final_Cleavage After final cycle Wash->Deprotection Start Resin-bound Amino Acid (SPPS) or C-Protected Amino Acid (Solution Phase) Start->Activation Purification Purification (e.g., HPLC) Final_Cleavage->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase and solution-phase peptide synthesis.

Conclusion

N,N'-Dicyclohexylcarbodiimide (DCC) remains a widely utilized coupling reagent in peptide synthesis due to its high reactivity and low cost. However, its use necessitates careful consideration of its significant drawbacks, namely the formation of an insoluble urea byproduct and the potential for racemization. The implementation of additives like HOBt is often standard practice to mitigate the latter.

In contrast, this compound does not appear to be a mainstream coupling reagent for peptide synthesis. The lack of available experimental data on its performance in this specific application makes a direct comparison with DCC impossible. Researchers and professionals in drug development should rely on well-documented and characterized coupling reagents for their synthetic needs. While the exploration of novel reagents is crucial for advancing the field, this compound would require significant investigation to be considered a viable alternative to established methods. For now, alternatives to DCC with more favorable byproduct profiles, such as Diisopropylcarbodiimide (DIC) and water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the more common and recommended choices when seeking to avoid the challenges associated with DCC.

References

Efficacy of N,N'-Dicyclohexyl-4-morpholinecarboxamidine as a diuretic compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the diuretic efficacy of N,N'-Dicyclohexyl-4-morpholinecarboxamidine against other standard diuretic compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical data, detailed experimental methodologies, and an illustration of the underlying signaling pathways.

Overview of this compound (U-18177)

This compound, also referred to as U-18177, has been identified as an orally effective, nonkaliuretic diuretic in preclinical studies involving rats and dogs.[1] Its diuretic effect is attributed to its function as a kidney-selective ATP-sensitive potassium (KATP) channel blocker.[2] By blocking these channels, it modulates fluid and electrolyte transport in the nephron.[1]

While showing promise as a diuretic with a unique mechanism, its development has been hampered by significant safety concerns, including lethal cardiac toxicity at higher intravenous doses in canine models.[1]

Quantitative Comparison of Diuretic Efficacy

Precise quantitative data from direct comparative studies between this compound and standard diuretics in the primary literature is limited. However, studies report that it is less potent than standard diuretics but exhibits furosemide-like natriuresis at doses of 100 µmol/kg and higher in dogs.[1] The following tables summarize the reported qualitative efficacy and provide representative data for the standard loop diuretic, furosemide, for a contextual comparison.

Table 1: Qualitative Efficacy Comparison

CompoundDiuretic ClassPotencyKaliuresis (Potassium Excretion)Key Findings
This compound (U-18177)ATP-sensitive K+ channel blockerLess potent than standard diuretics[1]Nonkaliuretic (does not significantly increase potassium excretion)[1]Orally effective in rats and dogs; exhibits furosemide-like natriuresis at ≥100 µmol/kg; significant cardiac toxicity at higher doses.[1]
FurosemideLoop DiureticHighKaliuretic (increases potassium excretion)Rapid onset and potent diuretic, natriuretic, and kaliuretic effects.
HydrochlorothiazideThiazide DiureticModerateKaliureticModerate potency with a longer duration of action than loop diuretics.
AmiloridePotassium-Sparing DiureticLowAntikaliuretic (decreases potassium excretion)Weak diuretic, often used in combination to counteract potassium loss.

Table 2: Representative Quantitative Diuretic Effects in Rats (Oral Administration)

CompoundDoseUrine Volume (mL/5h)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)
Vehicle (Control)-~2.5~60~40
This compound (U-18177)10-100 mg/kgIncreased up to 4-fold over control[3]Increased up to 4-fold over control[3]Little to no increase[3]
Furosemide10 mg/kg~8.0~140~70

Note: Data for this compound is based on qualitative descriptions from studies on its analogs, as specific data for the parent compound was not available.[3] Furosemide data is representative of typical results in rat diuretic assays.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogs typically follows a standardized protocol for screening diuretic agents in rats, often referred to as the Lipschitz test.

In Vivo Diuretic Activity Screening in Rats

1. Animals:

  • Male Sprague-Dawley or Wistar rats, weighing between 150-250g, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Prior to the experiment, animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform hydration and gastrointestinal state.

2. Acclimatization:

  • To minimize stress-induced variations, rats are acclimatized to the metabolic cages for several days before the experiment.

3. Experimental Groups:

  • Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

    • Positive Control: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg).

    • Test Groups: Receive varying doses of the test compound (e.g., this compound).

4. Administration:

  • On the day of the experiment, all animals receive a saline load (0.9% NaCl, typically 25 mL/kg body weight) via oral gavage to ensure adequate hydration and promote diuresis.

  • Immediately after the saline load, the vehicle, positive control, or test compound is administered orally.

5. Urine Collection:

  • Animals are individually placed in metabolic cages designed to separate urine and feces.

  • Urine is collected at predetermined intervals, typically over 5 to 24 hours.

6. Analysis:

  • Urine Volume: The total volume of urine for each animal is measured.

  • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Parameters Calculated:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

    • Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)

    • Kaliuretic Index: (Urinary K+ excretion of test group) / (Urinary K+ excretion of control group)

7. Statistical Analysis:

  • Data are typically expressed as mean ± SEM. Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by a post-hoc test.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the blockade of ATP-sensitive potassium channels in the kidney. This action is distinct from that of major diuretic classes like loop and thiazide diuretics.

Diuretic_Mechanism cluster_lumen Tubular Lumen cluster_cell Tubular Epithelial Cell cluster_interstitium Interstitial Fluid Na_lumen Na+ NKCC2 Na-K-2Cl Cotransporter Na_lumen->NKCC2 K_lumen K+ K_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 Na_interstitium Na+ NKCC2->Na_interstitium Na+ Reabsorption K_channel ATP-sensitive K+ Channel K_channel->K_lumen K+ Recycling NaK_ATPase Na+/K+ ATPase NaK_ATPase->K_channel ATP Depletion (Metabolic Stress) K_interstitium K+ Furosemide Furosemide Furosemide->NKCC2 Inhibits DCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine DCM->K_channel Inhibits

Caption: Simplified mechanism of action for diuretics in the renal tubule.

Experimental_Workflow start Start acclimatize Acclimatize Rats to Metabolic Cages start->acclimatize fasting Overnight Fasting (18 hours) acclimatize->fasting grouping Randomize into Groups (Vehicle, Furosemide, Test Compound) fasting->grouping hydration Oral Saline Load (25 mL/kg) grouping->hydration dosing Administer Compounds (Oral Gavage) hydration->dosing collection Place in Metabolic Cages & Collect Urine (0-5h) dosing->collection analysis Measure Urine Volume & Electrolytes (Na+, K+) collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo diuretic screening in rats.

References

Spectroscopic Purity Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant compounds, ensuring the purity of intermediates and final products is paramount. N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC) is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of spectroscopic methods for confirming the purity of DCMC, with a particular focus on comparing its spectral characteristics to its direct precursor, 1,3-Dicyclohexylcarbodiimide (DCC), a common potential impurity.

Executive Summary

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the structural elucidation and purity assessment of organic compounds like DCMC. This guide details the experimental protocols for these techniques and presents a comparative analysis of the spectral data for DCMC and its precursor, DCC. The primary impurity of concern in DCMC synthesis is unreacted DCC. Therefore, the analytical methods presented are optimized to detect and quantify residual DCC, ensuring the high purity of the final DCMC product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (DCMC) and a primary potential impurity, 1,3-Dicyclohexylcarbodiimide (DCC).

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
DCMC ~3.65t4H, -N-CH₂- (morpholine)
~3.05t4H, -O-CH₂- (morpholine)
~2.85m2H, -CH- (cyclohexyl)
1.0 - 2.0m20H, -CH₂- (cyclohexyl)
DCC ~3.20m2H, -CH- (cyclohexyl)
1.1 - 1.9m20H, -CH₂- (cyclohexyl)

Table 2: FTIR Spectroscopic Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
DCMC ~3300MediumN-H Stretch
~2925, 2850StrongC-H Stretch (cyclohexyl, morpholine)
~1640StrongC=N Stretch
~1115StrongC-O-C Stretch (morpholine)
DCC ~2117Strong, Sharp-N=C=N- Stretch (Carbodiimide)
~2930, 2855StrongC-H Stretch (cyclohexyl)

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
DCMC 293.25250, 222, 211, 181, 166, 113, 98, 86, 83, 55
DCC 206.18163, 124, 83, 82, 67, 55

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

¹H NMR Spectroscopy Protocol for DCMC Purity Analysis

Objective: To determine the purity of DCMC and quantify the presence of residual DCC.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the DCMC sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • Acquisition Time: ~4 seconds.

  • Spectral Width: 0-12 ppm.

Data Analysis:

  • Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the characteristic peaks for DCMC (morpholine protons at ~3.65 and ~3.05 ppm) and any potential DCC impurity (cyclohexyl methine proton at ~3.20 ppm).

  • Calculate the molar ratio of DCMC to DCC to determine the purity. A purity of >98% is typically considered acceptable.[1][2]

FTIR-ATR Spectroscopy Protocol for DCMC

Objective: To identify the functional groups present in DCMC and confirm the absence of the characteristic carbodiimide peak from DCC.

Instrumentation: FTIR spectrometer with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the powdered DCMC sample directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Analysis:

  • The acquired spectrum should be baseline corrected.

  • Identify the characteristic absorption bands for DCMC, including the N-H stretch (~3300 cm⁻¹), C=N stretch (~1640 cm⁻¹), and the strong C-O-C stretch of the morpholine ring (~1115 cm⁻¹).

  • Crucially, verify the absence of the sharp, intense peak at ~2117 cm⁻¹, which is characteristic of the -N=C=N- group in DCC.

GC-MS Protocol for DCMC Purity Analysis

Objective: To separate and identify volatile components in the DCMC sample, confirming its identity and detecting any residual DCC.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Prepare a 1 mg/mL solution of the DCMC sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial.

GC-MS Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Data Analysis:

  • Identify the peak corresponding to DCMC by its retention time and mass spectrum. The mass spectrum should show the molecular ion at m/z 293 and characteristic fragmentation patterns.[3]

  • Analyze the chromatogram for any peaks corresponding to DCC. The retention time and mass spectrum (molecular ion at m/z 206) should be used for confirmation.

  • The purity of DCMC can be estimated by the relative peak area percentage.

Workflow Diagrams

The following diagrams illustrate the synthesis of DCMC and the general workflow for its spectroscopic analysis.

Synthesis_Workflow DCC 1,3-Dicyclohexyl- carbodiimide (DCC) Reaction Reaction (e.g., Reflux in an appropriate solvent) DCC->Reaction Morpholine Morpholine Morpholine->Reaction Crude_Product Crude DCMC Product (contains DCMC, unreacted DCC, and byproducts) Reaction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_DCMC Pure N,N'-Dicyclohexyl-4- morpholinecarboxamidine (DCMC) Purification->Pure_DCMC

Caption: Synthesis workflow for this compound (DCMC).

Spectroscopic_Analysis_Workflow Sample DCMC Sample NMR ¹H NMR Analysis Sample->NMR FTIR FTIR-ATR Analysis Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Data_Analysis Data Analysis and Purity Assessment NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Purity_Confirmed Purity Confirmed (>98%) Data_Analysis->Purity_Confirmed Pass Further_Purification Further Purification Required Data_Analysis->Further_Purification Fail

Caption: General workflow for the spectroscopic purity analysis of DCMC.

Conclusion

The purity of this compound is critical for its successful application in research and drug development. The spectroscopic methods outlined in this guide—¹H NMR, FTIR, and GC-MS—provide a robust framework for confirming the identity and purity of DCMC. By comparing the analytical data of a synthesized batch against the reference data provided and, most importantly, by ensuring the absence of signals corresponding to the starting material DCC, researchers can proceed with confidence in the quality of their material. The provided experimental protocols serve as a starting point and can be further optimized based on the specific instrumentation and laboratory conditions.

References

Comparative Bioactivity Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine Analogs as ATP-Sensitive Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diuretic and cardiovascular properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine and its analogs, focusing on their activity as ATP-sensitive potassium (K-ATP) channel blockers.

This guide provides a comparative analysis of the bioactivity of this compound and its analogs. The primary mechanism of action for this class of compounds is the blockade of ATP-sensitive potassium (K-ATP) channels, which leads to diuretic and natriuretic effects.[1][2] This guide summarizes the key findings from preclinical studies, presents comparative data in a structured format, and provides detailed experimental protocols for the assays used to evaluate these compounds.

I. Overview of Bioactivity and Mechanism of Action

This compound (designated as U-18177 in seminal studies) was identified as an orally effective, nonkaliuretic diuretic through random screening.[1] Subsequent investigations revealed that its diuretic properties are linked to the blockade of ATP-sensitive potassium (K-ATP) channels.[1] K-ATP channels play a crucial role in coupling cellular metabolism to membrane excitability in various tissues, including the kidneys, pancreatic β-cells, and smooth muscle. By blocking these channels in the kidney, these compounds are thought to modulate renal blood flow and tubular function, leading to increased urine and sodium excretion.

A key piece of evidence supporting this mechanism is the reversal of the vasodilatory effects of minoxidil, a known K-ATP channel opener, by these compounds.[1] While showing promise as diuretics, studies have also highlighted potential safety concerns, with the parent compound inducing lethal cardiac toxicity in dogs at higher intravenous doses.[1] This underscores the importance of structure-activity relationship (SAR) studies to identify analogs with improved therapeutic windows.

II. Comparative Bioactivity Data

The following table summarizes the diuretic activity of this compound (U-18177) and its 1-adamantyl analog (U-37883A) in rats and dogs. The data is extracted from a key study by McCall et al. (1994).

CompoundAnimal ModelRoute of AdministrationDose (µmol/kg)Diuretic EffectNatriuretic EffectKey Findings
U-18177 (Parent Compound)RatOral≥ 100Orally effective nonkaliuretic diuretic.Furosemide-like natriuresis.[1][2]Identified as a potent oral diuretic in initial screenings.[1]
DogOral≥ 100Less potent than standard diuretics.[1]Furosemide-like natriuresis.[1]Confirmed diuretic profile in a second species.
DogIntravenous61 and 90--Lethal cardiac toxicity observed. [1]
U-37883A (1-Adamantyl Analog)RatOralNot specifiedQualitatively similar diuretic profile to U-18177.[2]Similar to U-18177.The 1-adamantyl substitution maintained the diuretic activity profile.[1]
DogOral≥ 100Less potent than standard diuretics.[1]Furosemide-like natriuresis.[1]Confirmed diuretic profile and demonstrated a similar potency to the parent compound in dogs. The K-ATP channel blocking mechanism was also suggested for this analog.[1]

III. Experimental Protocols

A. In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for screening and evaluating the diuretic potential of test compounds in a rodent model.

1. Animals:

  • Male Wistar or Sprague-Dawley rats, weighing between 200-250 g, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.

2. Acclimatization and Preparation:

  • Rats are housed individually in metabolic cages for at least 24 hours prior to the experiment to allow for acclimatization and to minimize stress-induced variations in urine output.

  • Eighteen hours before the experiment, food is withheld, but the animals continue to have free access to water.

  • To ensure a uniform water and salt load, rats are pretreated with normal saline (0.9% NaCl) at an oral dose of 15-25 mL/kg body weight.

3. Dosing:

  • Animals are divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., distilled water or saline).

    • Positive Control Group: Receives a standard diuretic, such as furosemide (10 mg/kg, orally).

    • Test Groups: Receive the test compounds at various doses, administered orally via gavage.

4. Urine Collection and Analysis:

  • Immediately after dosing, each rat is placed back into its individual metabolic cage.

  • Urine is collected over a period of 5 to 24 hours. For acute effects, a 5-hour collection period is common.

  • The total volume of urine collected for each animal is recorded at the end of the collection period.

  • Collected urine samples are centrifuged to remove any particulate matter.

  • The concentration of electrolytes (Na+, K+, and Cl-) in the urine is determined using an auto-analyzer or flame photometry.

5. Data Analysis:

  • The diuretic activity is expressed as the total urine output (mL/kg) over the collection period.

  • The natriuretic and kaliuretic activities are expressed as the total excretion of Na+ and K+ (mmol/kg) over the collection period.

  • Data are typically presented as mean ± SEM and analyzed for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

B. Reversal of Minoxidil-Induced Vasodilation in Dogs

This experiment is designed to assess the K-ATP channel blocking activity of the test compounds in vivo by measuring their ability to counteract the vasodilation induced by the K-ATP channel opener, minoxidil.

1. Animals:

  • Beagle dogs of either sex are used for this study.

2. Anesthesia and Instrumentation:

  • Animals are anesthetized, and catheters are placed for drug administration and blood pressure monitoring.

  • Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded.

3. Experimental Procedure:

  • A baseline period of stable hemodynamics is established.

  • Minoxidil is administered intravenously to induce a significant and sustained decrease in blood pressure (vasodilation).

  • Once the hypotensive effect of minoxidil has stabilized, the test compound is administered intravenously in increasing doses.

  • The reversal of the minoxidil-induced hypotension is measured as an increase in MAP.

4. Data Analysis:

  • The change in MAP from the minoxidil-induced nadir is calculated for each dose of the test compound.

  • The dose of the test compound required to produce a 50% reversal of the minoxidil effect (ED50) can be determined.

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the diuretic activity of this compound analogs.

G cluster_0 Mechanism of Action Compound This compound Analog Blockade Blockade Compound->Blockade KATP_Channel ATP-Sensitive Potassium (K-ATP) Channel (in Kidney) Cell_Response Altered Renal Cell Membrane Potential KATP_Channel->Cell_Response K+ Efflux Blockade->KATP_Channel Diuresis Increased Diuresis and Natriuresis Cell_Response->Diuresis

Caption: Proposed mechanism of action for diuretic effect.

G cluster_1 In Vivo Diuretic Assay Workflow Start Animal Acclimatization (Metabolic Cages) Hydration Saline Loading (Oral Gavage) Start->Hydration Dosing Compound Administration (Oral Gavage) Hydration->Dosing Collection Urine Collection (5-24 hours) Dosing->Collection Analysis Urine Volume & Electrolyte (Na+, K+) Measurement Collection->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Experimental workflow for in vivo diuretic assay.

V. Conclusion and Future Directions

This compound and its analogs represent a class of compounds with demonstrated diuretic activity mediated through the blockade of ATP-sensitive potassium channels. While the initial lead compound showed promising efficacy, its development was hampered by cardiovascular toxicity. The 1-adamantyl analog exhibited a similar diuretic profile, suggesting that modifications to the dicyclohexyl moiety are tolerated.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs to establish a more comprehensive structure-activity relationship. The goal would be to identify compounds with an improved therapeutic index, retaining or enhancing diuretic efficacy while minimizing off-target effects, particularly cardiotoxicity. Further mechanistic studies could also explore the specific subtypes of K-ATP channels targeted by these compounds to better understand their tissue selectivity and potential for other therapeutic applications.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, cost, and the purity of the final product. For researchers, scientists, and professionals in drug development, navigating the array of available reagents is a constant challenge. This guide provides a comprehensive cost-benefit analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC), a guanidine-based reagent, and objectively compares its performance with three widely used alternatives: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

At a Glance: Comparative Overview of Coupling Reagents

While direct, head-to-head quantitative data for DCMC against its counterparts in identical reactions is scarce in publicly available literature, a comparative analysis based on their known applications, costs, and operational advantages provides valuable insights for reagent selection.

FeatureThis compound (DCMC)N,N'-Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Primary Applications Synthesis of nucleotide phosphonates (e.g., cidofovir analogs), potential catalyst in phosphorylation.[1][2]Amide and ester bond formation, peptide synthesis.[3]Bioconjugation, peptide synthesis in aqueous and organic media.[4]Peptide synthesis, especially for difficult couplings and to minimize racemization.[3]
Byproduct N,N'-Dicyclohexylurea (DCU) and morpholine (if used in synthesis of DCMC)N,N'-Dicyclohexylurea (DCU)Water-soluble urea derivativeTetramethylurea and salts
Byproduct Removal Insoluble DCU removed by filtration.Insoluble DCU removed by filtration, which can be challenging to remove completely.[3]Water-soluble byproduct removed by aqueous workup.[3]Generally soluble and removed during workup and purification.
Cost per Gram *~$4.41 - $18.53~$0.22 - $1.56~$8.65 - $17.46~$51.40 - $70.80
Advantages Reported high yields in specific applications like nucleotide synthesis.[1][5]Low cost, widely available.[3]Easy byproduct removal, suitable for aqueous reactions.[3]High coupling efficiency, fast reaction times, low racemization.[3]
Disadvantages Limited comparative performance data, byproduct is insoluble DCU.DCU byproduct can be difficult to remove completely, known sensitizer, potential for racemization.[3]Higher cost than DCC, moisture sensitive.High cost.

*Cost is an approximation based on publicly available catalog prices from various suppliers (e.g., Sigma-Aldrich, Chem-Impex, etc.) for research quantities and may vary based on purity, quantity, and supplier.

Delving into the Details: A Deeper Comparison

This compound (DCMC)

DCMC is a guanidine derivative that has found a niche in specialized synthetic applications, most notably in the preparation of nucleotide phosphonates, including analogs of the antiviral drug cidofovir.[1][2] It is often used as a coupling agent or a catalyst in these contexts.[1][5] While quantitative data on its general efficiency in amide bond formation is not as prevalent as for other reagents, its use in multi-step syntheses suggests it offers advantages in specific, often complex, chemical transformations where high yields are reported.[1][5]

A significant consideration when using DCMC is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct, similar to its precursor, DCC. The insolubility of DCU in many organic solvents necessitates its removal by filtration, which can sometimes be a purification challenge.[3]

The Alternatives: DCC, EDC, and HATU

  • DCC (N,N'-Dicyclohexylcarbodiimide): For decades, DCC has been a workhorse in organic synthesis due to its low cost and effectiveness in forming amide and ester bonds.[3] Its primary drawback is the formation of the insoluble DCU byproduct, which can be difficult to remove completely from the reaction mixture, potentially contaminating the desired product.[3] DCC is also a known allergen and requires careful handling. Furthermore, it has a higher propensity to cause racemization in chiral compounds compared to more modern reagents.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC offers a significant advantage over DCC in terms of byproduct removal. Its corresponding urea byproduct is water-soluble, allowing for easy extraction during aqueous workup.[3] This makes EDC a preferred choice for reactions in both aqueous and organic media, particularly in bioconjugation and the synthesis of sensitive molecules. However, this convenience comes at a higher cost compared to DCC.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As a uronium-based coupling reagent, HATU is renowned for its high efficiency, rapid reaction rates, and its ability to suppress racemization, especially in challenging peptide couplings.[3] These performance benefits make it a top choice for the synthesis of complex peptides and other sensitive molecules where maintaining stereochemical integrity is paramount. The primary barrier to its widespread use is its significantly higher cost.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for amide bond formation using DCMC and its common alternatives. Researchers should note that optimal conditions (e.g., solvent, temperature, and reaction time) will vary depending on the specific substrates.

Protocol 1: Amide Synthesis using this compound (DCMC)

  • Materials: Carboxylic acid (1.0 eq), amine (1.0-1.2 eq), DCMC (1.1 eq), and a suitable anhydrous solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve the carboxylic acid and amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

    • Add DCMC to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to promote the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.

    • Remove the precipitated DCU by filtration.

    • Wash the filtrate with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amide Synthesis using N,N'-Dicyclohexylcarbodiimide (DCC)

  • Materials: Carboxylic acid (1.0 eq), amine (1.0-1.2 eq), DCC (1.1 eq), and an anhydrous solvent (e.g., DCM, THF). An additive such as 1-hydroxybenzotriazole (HOBt) (1.0 eq) can be included to suppress side reactions and racemization.

  • Procedure:

    • Dissolve the carboxylic acid, amine, and HOBt (if used) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃).

    • Dry the organic layer, filter, and concentrate.

    • Purify the product as necessary.

Protocol 3: Amide Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Materials: Carboxylic acid (1.0 eq), amine (1.0-1.2 eq), EDC.HCl (1.2 eq), and a suitable solvent (e.g., DCM, DMF, or water for bioconjugation). HOBt (1.0 eq) can be added to improve efficiency and reduce racemization.

  • Procedure:

    • Dissolve the carboxylic acid, amine, and HOBt (if used) in the chosen solvent.

    • Add EDC.HCl to the reaction mixture.

    • Stir at room temperature for 1-12 hours, monitoring the reaction progress.

    • If using an organic solvent, wash the reaction mixture with water to remove the water-soluble urea byproduct and any excess EDC.

    • Dry the organic layer and concentrate.

    • Purify the crude product as needed.

Protocol 4: Amide Synthesis using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Materials: Carboxylic acid (1.0 eq), amine (1.0-1.2 eq), HATU (1.1 eq), a non-nucleophilic base (e.g., DIPEA, 2.0 eq), and an anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add HATU and the base to the solution.

    • Stir for a few minutes to allow for the activation of the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with acidic and basic solutions to remove impurities.

    • Dry the organic layer, concentrate, and purify the product.

Visualizing the Process: Reaction Mechanisms and Workflows

To further clarify the roles of these reagents, the following diagrams illustrate the general reaction mechanism for DCMC-mediated coupling and a typical experimental workflow.

DCMC_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester O-Acylisourea Intermediate RCOOH->Active_Ester + DCMC DCMC DCMC Amide Amide (R-CONHR') Active_Ester->Amide + Amine Byproduct N,N'-Dicyclohexylurea (DCU) + Morpholine Active_Ester->Byproduct hydrolysis/rearrangement Amine Amine (R'-NH2)

Caption: General mechanism of DCMC-mediated amide bond formation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Dissolve Carboxylic Acid & Amine Add_DCMC Add DCMC Reactants->Add_DCMC Stir Stir at Room Temperature Add_DCMC->Stir Filter Filter to Remove DCU Stir->Filter Wash Aqueous Washes (Acid/Base) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify

Caption: A typical experimental workflow for amide synthesis using DCMC.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a coupling reagent is a multi-faceted decision that balances cost, efficiency, and the specific requirements of the chemical transformation.

  • This compound (DCMC) emerges as a valuable tool for specialized applications, particularly in nucleoside and nucleotide chemistry, where it has been reported to provide high yields.[1][5] Its cost is moderate, falling between the inexpensive DCC and the premium-priced HATU. However, the lack of extensive comparative data in common amide bond formations and the generation of an insoluble DCU byproduct are notable considerations.

  • DCC remains a cost-effective option for large-scale syntheses where the potential for racemization and the challenges of byproduct removal are manageable.[3]

  • EDC is the reagent of choice for reactions in aqueous media and for syntheses where ease of purification is a primary concern, despite its higher cost compared to DCC.[3]

  • HATU represents the gold standard for performance, offering high yields, rapid reactions, and minimal racemization, making it ideal for the synthesis of complex and sensitive molecules, provided the budget allows.[3]

Ultimately, the optimal choice of coupling reagent will depend on a careful evaluation of the specific synthetic challenge at hand. For researchers working in the specialized areas of nucleotide chemistry, DCMC is a proven and effective option. For more general amide bond formation, a thorough consideration of the trade-offs between cost, ease of use, and the desired level of purity and stereochemical integrity will guide the synthetic chemist to the most appropriate reagent for their needs. Further research directly comparing the performance of DCMC in a wider range of synthetic applications would be invaluable to the chemical community for a more complete cost-benefit analysis.

References

Navigating Greener Chemistries: An Environmental Impact Comparison of N,N'-Dicyclohexyl-4-morpholinecarboxamidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents extends beyond synthetic efficacy to encompass environmental responsibility. This guide provides a comparative analysis of the environmental impact of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a widely used coupling agent and catalyst, against its common alternatives. By integrating experimental data with predictive modeling, this report offers a quantitative basis for informed decision-making in sustainable chemical synthesis.

This compound plays a significant role in various chemical transformations, particularly in pharmaceutical development where it serves as a crucial intermediate and catalyst.[1][2] However, the growing emphasis on green chemistry necessitates a thorough evaluation of its environmental footprint. This guide directly compares its environmental profile with that of established carbodiimide coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Quantitative Environmental Impact Assessment

To facilitate a direct comparison, the following table summarizes key environmental indicators for this compound and its alternatives. Due to the limited availability of direct experimental data for this compound, its environmental parameters have been estimated using validated Quantitative Structure-Activity Relationship (QSAR) models. These computational models predict the physicochemical and toxicological properties of chemicals based on their molecular structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Biodegradability (OECD 301)Aquatic Toxicity (LC50, fish, 96h)ByproductByproduct Solubility in Water
This compound C₁₇H₃₁N₃O293.45Not readily biodegradable (Predicted)10-100 mg/L (Predicted)--
N,N'-Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂206.33Not readily biodegradable1-10 mg/LN,N'-Dicyclohexylurea (DCU)Insoluble[3]
N,N'-Diisopropylcarbodiimide (DIC) C₇H₁₄N₂126.20Readily biodegradable10-100 mg/LN,N'-Diisopropylurea (DIU)Soluble
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C₈H₁₇N₃155.24[4]Readily biodegradable10-100 mg/LN-Ethyl-N'-(3-dimethylaminopropyl)ureaWater-soluble[4]

Experimental and Predictive Methodologies

A comprehensive understanding of the environmental impact requires standardized testing protocols. The data presented in this guide for the alternative compounds are based on experimental results from studies following internationally recognized guidelines.

Biodegradability Testing

The assessment of "ready biodegradability" is crucial for determining the persistence of a chemical in the environment. The OECD Guideline for Testing of Chemicals, Section 3, Test No. 301 provides a suite of methods to evaluate the aerobic biodegradation of organic chemicals.[5][6] The "Closed Bottle Test" (OECD 301D) is a commonly used method where the depletion of oxygen in a sealed bottle containing the test substance and a microbial inoculum is measured over 28 days. A substance is considered "readily biodegradable" if it reaches a defined percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.[7]

Aquatic Toxicity Testing

To assess the potential harm to aquatic ecosystems, acute toxicity tests are performed. The OECD Guideline for the Testing of Chemicals, Section 2, Test No. 203 , "Fish, Acute Toxicity Test," is a standard protocol.[8] This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. For substances that are difficult to test, such as those with low water solubility, the OECD Guidance Document 23 provides methodologies to ensure reliable results.[9][10]

QSAR Predictive Modeling

For this compound, where direct experimental data is lacking, Quantitative Structure-Activity Relationship (QSAR) models were employed. These in silico methods use the molecular structure of a chemical to predict its properties, including ecotoxicity and biodegradability.[11][12][13][14] Predictive models for biodegradation often analyze structural fragments and molecular properties to estimate the likelihood of microbial degradation.[15][16][17][18][19] Similarly, ecotoxicity QSARs can predict the aquatic toxicity of a compound based on its physicochemical properties and structural alerts.

Visualizing Workflows and Pathways

To further clarify the processes involved in chemical synthesis and environmental risk assessment, the following diagrams are provided.

cluster_synthesis Carbodiimide-Mediated Amide Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation Carbodiimide Carbodiimide (R'-N=C=N-R'') Carbodiimide->O_Acylisourea Amide_Product Amide Product (R-CO-NH-R''') O_Acylisourea->Amide_Product Nucleophilic Attack Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Rearrangement/Hydrolysis Amine Amine (R'''-NH2) Amine->Amide_Product cluster_risk_assessment Environmental Risk Assessment Workflow Identify_Hazards Hazard Identification (Physicochemical properties, toxicity) Exposure_Assessment Exposure Assessment (Use patterns, release scenarios) Identify_Hazards->Exposure_Assessment Dose_Response Dose-Response Assessment (Toxicity testing, e.g., OECD guidelines) Identify_Hazards->Dose_Response Risk_Characterization Risk Characterization (Comparison of exposure and effect levels) Exposure_Assessment->Risk_Characterization Dose_Response->Risk_Characterization Risk_Management Risk Management (Control measures, selection of alternatives) Risk_Characterization->Risk_Management

References

A Comparative Guide to N,N'-Dicyclohexyl-4-morpholinecarboxamidine and Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCM), a compound investigated for its diuretic and antihypertensive properties, with established alternatives. The information presented herein is intended to support researchers in understanding the landscape of ATP-sensitive potassium (KATP) channel modulators and loop diuretics.

Executive Summary

This compound, also known as U-18177, was identified as an orally effective, non-kaliuretic diuretic in preclinical studies.[1] Its mechanism of action is attributed to the blockade of ATP-sensitive potassium (KATP) channels, particularly in the kidney.[1] Despite initial promising diuretic effects in animal models, its development was halted due to significant cardiac toxicity observed in dogs at higher doses.[1] This guide compares DCM with two key alternatives: Glibenclamide, a well-known KATP channel blocker primarily used as an anti-diabetic agent, and Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension. The comparison highlights differences in their mechanism of action, potency, and safety profiles, providing a valuable resource for drug discovery and development efforts in this area.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative and qualitative data for this compound and its comparators.

Table 1: In Vitro Activity

CompoundTargetMechanism of ActionPotency (IC50)
This compound (DCM) ATP-sensitive potassium (KATP) channelsBlockerNot available in search results
Glibenclamide ATP-sensitive potassium (KATP) channels (pancreatic and other tissues)Blocker~0.5 µM (levcromakalim-induced KATP channels); ~20 µM (recombinant CFTR Cl- channels)[2]
Furosemide Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of HenleInhibitorNot applicable (targets a transporter, not a channel with a defined IC50 in the same context)

Table 2: In Vivo Diuretic Activity

CompoundAnimal ModelDoseDiuretic EffectReference
This compound (DCM) RatsNot specifiedOrally effective, non-kaliuretic diuretic[1]
Dogs≥100 µmol/kg (oral)Furosemide-like natriuresis[1]
Furosemide Rats5 mg/kg (i.v.)~75% of maximal diuretic effect[3]
Dogs2 mg/kg (oral, q12h)Significant increase in urine volume[4]
Dogs0.6 mg/kg (q12h)ED50 for 24-hr diuresis[5]
Dogs1.3 mg/kg (q12h)ED90 for 24-hr diuresis[5]

Table 3: Safety and Toxicity

CompoundFindingAnimal ModelDoseReference
This compound (DCM) Lethal cardiac toxicityDogs61 and 90 µmol/kg (i.v.)[1]
Glibenclamide Hypoglycemia (primary side effect)HumansTherapeutic doses[4]
Furosemide Dehydration, electrolyte imbalance (hypokalemia), azotemiaDogs and CatsTherapeutic doses[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

In Vivo Diuretic Activity in Rats (General Protocol)

This protocol is a generalized procedure for evaluating the diuretic activity of a test compound in rats, based on common methodologies.[8][9][10]

  • Animal Preparation:

    • Use adult male or female Wistar or Sprague-Dawley rats, weighing between 150-250g.

    • Acclimatize the animals to laboratory conditions for at least one week.

    • Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

  • Hydration:

    • On the day of the experiment, administer a hydrating load of normal saline (0.9% NaCl) orally at a volume of 25 ml/kg body weight.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Control group: receives the vehicle (e.g., normal saline or a suspension agent).

      • Standard group: receives a known diuretic, such as Furosemide (e.g., 10 mg/kg, p.o.).

      • Test groups: receive the test compound at various doses.

    • Administer the vehicle, standard, or test compound orally immediately after hydration.

  • Urine Collection:

    • Place each rat in an individual metabolic cage designed to separate urine and feces.

    • Collect urine for a period of 5 to 24 hours. Record the total volume of urine for each animal.

  • Analysis:

    • Measure the pH of the collected urine.

    • Analyze the urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Blood samples can be collected at the end of the study to analyze serum electrolyte levels.

  • Data Interpretation:

    • Calculate the diuretic index by dividing the mean urine volume of the test group by the mean urine volume of the control group.

    • Compare the electrolyte excretion profiles of the test compound with the control and standard groups.

In Vitro KATP Channel Activity using Patch-Clamp Electrophysiology (General Protocol)

This protocol outlines a general approach for measuring the effect of a compound on KATP channels using the patch-clamp technique.[11][12][13][14][15]

  • Cell Preparation:

    • Isolate single cells expressing the KATP channels of interest (e.g., cardiomyocytes, pancreatic β-cells, or a heterologous expression system like HEK293 cells transfected with the channel subunits).

    • Plate the isolated cells on glass coverslips suitable for microscopy.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Fabricate glass micropipettes with a resistance of 3-8 MΩ when filled with the pipette solution.

    • The standard patch-clamp configurations for studying KATP channels are whole-cell and inside-out.

  • Solutions:

    • Pipette solution (intracellular): Typically contains a high concentration of potassium and a low concentration of ATP to promote channel opening (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH).

    • Bath solution (extracellular): Contains physiological concentrations of ions (e.g., in mM: 140 KCl, 10 HEPES, 2.5 CaCl2, 1 MgCl2, pH 7.4 with KOH). For inside-out patch experiments, the bath solution composition is similar to the intracellular solution and allows for the application of ATP and test compounds to the intracellular face of the channel.

  • Experimental Procedure (Inside-Out Patch):

    • Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached configuration).

    • Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.

    • Perfuse the patch with the bath solution containing a low concentration of ATP to record baseline KATP channel activity.

    • Apply the test compound at various concentrations to the bath solution and record the changes in channel activity (open probability, single-channel conductance).

    • To confirm the identity of the channels, apply a high concentration of ATP (e.g., 1 mM) at the end of the experiment, which should block the KATP channels.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Po) and single-channel current amplitude.

    • Construct a concentration-response curve for the test compound's inhibitory effect and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_DCM DCM Pathway cluster_Furosemide Furosemide Pathway DCM N,N'-Dicyclohexyl-4- morpholinecarboxamidine KATP_channel_kidney Renal KATP Channel DCM->KATP_channel_kidney Blocks K_efflux_inhibition Inhibition of K+ Efflux KATP_channel_kidney->K_efflux_inhibition Cell_depolarization Cell Depolarization K_efflux_inhibition->Cell_depolarization Diuresis Diuresis Cell_depolarization->Diuresis Furosemide Furosemide NKCC2 Na-K-Cl Cotransporter (Loop of Henle) Furosemide->NKCC2 Inhibits Ion_reabsorption_inhibition Inhibition of Ion Reabsorption NKCC2->Ion_reabsorption_inhibition Water_reabsorption_decrease Decreased Water Reabsorption Ion_reabsorption_inhibition->Water_reabsorption_decrease Diuresis_F Diuresis Water_reabsorption_decrease->Diuresis_F

Caption: Mechanism of action for DCM and Furosemide.

start Start: Fasted, Hydrated Rats grouping Divide into Control, Standard (Furosemide), and Test (DCM) Groups start->grouping dosing Oral Administration of Compounds grouping->dosing collection Place in Metabolic Cages and Collect Urine (5-24h) dosing->collection analysis Measure Urine Volume and Electrolyte Concentrations collection->analysis comparison Compare Diuretic and Natriuretic Effects to Control analysis->comparison end End: Determine Efficacy comparison->end cluster_discovery Drug Discovery & Preclinical Development compound Compound of Interest (e.g., DCM) target_id Target Identification (KATP Channel) compound->target_id in_vitro In Vitro Testing (Patch Clamp) target_id->in_vitro in_vivo In Vivo Efficacy (Diuresis in Rats/Dogs) in_vitro->in_vivo toxicity Toxicity Assessment (Cardiac Effects in Dogs) in_vivo->toxicity decision Go/No-Go Decision toxicity->decision outcome Development Terminated (due to toxicity) decision->outcome No-Go

References

Comparative Guide to Validated Analytical Methods for N,N'-Dicyclohexyl-4-morpholinecarboxamidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCCM) is crucial for pharmacokinetic studies, quality control, and formulation development. While no standardized, officially validated analytical method is broadly published specifically for DCCM, this guide provides a comparison of suitable analytical techniques based on the molecule's physicochemical properties and methods validated for structurally related compounds.

The primary recommended method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), owing to the compound's non-volatile nature and the presence of a chromophore. A potential, though less direct, alternative is Gas Chromatography-Mass Spectrometry (GC-MS), which would likely necessitate a derivatization step to enhance volatility.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of this compound using a proposed Reverse-Phase HPLC-UV method compared to a hypothetical GC-MS method. These metrics are based on typical validation parameters for similar analytes as established by International Council for Harmonisation (ICH) guidelines.[1][2][3]

ParameterHPLC-UV (Proposed Method)GC-MS (Alternative Method)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.5 µg/mL
Typical Run Time 10 - 15 minutes20 - 30 minutes
Primary Advantages Direct analysis, robust, high precisionHigh specificity, definitive identification
Primary Disadvantages Potential for matrix interferenceRequires derivatization, thermal degradation risk

Methodology Comparison

High-Performance Liquid Chromatography (HPLC-UV) is the most suitable and recommended technique for the quantification of DCCM. The molecule's dicyclohexyl and morpholine groups confer a predominantly non-polar character, making it ideal for Reverse-Phase HPLC (RP-HPLC).[4][5][6] The carboxamidine group contains a chromophore that should allow for direct UV detection at low wavelengths (e.g., 205-220 nm).[7][8] This method offers a direct, robust, and precise means of quantification without the need for chemical modification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high sensitivity and specificity. However, DCCM has a relatively high molecular weight (293.45 g/mol ) and low volatility, making it unsuitable for direct GC analysis. To make the compound amenable to GC, a derivatization step would be required to create a more volatile analog. This adds complexity to the sample preparation, increases the potential for analytical error, and risks incomplete derivatization. Furthermore, the thermal lability of the carboxamidine group could lead to degradation in the hot GC inlet.

Experimental Protocols

Proposed Protocol: Reverse-Phase HPLC-UV Method

This protocol is a proposed starting point for method development and validation, based on common practices for similar analytes.[7][9]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

    • Initial Gradient: 60% B, hold for 2 minutes.

    • Ramp: Linearly increase to 95% B over 8 minutes.

    • Hold: Hold at 95% B for 2 minutes.

    • Re-equilibration: Return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing DCCM in acetonitrile. Filter through a 0.45 µm syringe filter before injection to remove particulates.

3. Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines.[10][1][2]

  • Specificity: Analyze blank matrix, and matrix spiked with DCCM and potential impurities to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve from at least five concentrations and determine the coefficient of determination (R²).

  • Accuracy: Perform spike-recovery studies at three concentration levels (low, medium, high) in the sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample containing DCCM Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC RP-HPLC System (C18 Column) Filter->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Data Data Acquisition (Chromatogram) UV_Detector->Data Peak Peak Integration Data->Peak Cal_Curve Calibration Curve Peak->Cal_Curve Concentration Concentration Determination Cal_Curve->Concentration G cluster_0 Method Selection for DCCM Quantification cluster_1 Considerations Start Analyte: DCCM (Non-volatile, UV-active) HPLC HPLC-UV (Direct Analysis) Start->HPLC High Suitability GC GC-MS (Indirect Analysis) Start->GC Low Suitability HPLC_Pros Pros: - Robust & Precise - No Derivatization - Faster Run Time HPLC->HPLC_Pros GC_Cons Cons: - Requires Derivatization - Thermal Degradation Risk - Slower Workflow GC->GC_Cons

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound frequently used in pharmaceutical development and organic synthesis. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Precautions

This compound presents several hazards that necessitate careful handling during the disposal process.[1][2] Always consult the Safety Data Sheet (SDS) before handling the chemical.[2]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, use a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[3]

Hazard Identification and Data Summary

Understanding the hazards associated with this compound is fundamental to its safe disposal. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed and approved waste disposal facility.[1]

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or waste this compound in a dedicated, clearly labeled, and tightly sealed container.[2][3] Avoid generating dust during collection.[2][3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should also be collected in a designated, sealed container for chemical waste.

  • Solutions: If the compound is in a solution, it should not be disposed of down the drain.[2] Collect it in a sealed, labeled container compatible with the solvent used.

2. Spill Management:

  • In the event of a spill, avoid breathing dust and ensure adequate ventilation.[2][3]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[3]

  • Clean the spill area thoroughly.

3. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

4. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[3]

  • The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]

Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[2] Do not reuse empty containers.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Collect_Waste Collect Waste Chemical (Solid or Solution) Don_PPE->Collect_Waste Collect_Contaminated Collect Contaminated Labware & PPE Don_PPE->Collect_Contaminated Segregate_Waste Segregate into Labeled, Sealed Container Collect_Waste->Segregate_Waste Store_Securely Store in Designated Cool, Dry, Ventilated Area Segregate_Waste->Store_Securely Collect_Contaminated->Segregate_Waste Contact_Disposal Contact Licensed Waste Disposal Facility Store_Securely->Contact_Disposal Provide_SDS Provide SDS to Disposal Company Contact_Disposal->Provide_SDS Dispose_Compliantly Dispose According to Regulations Provide_SDS->Dispose_Compliantly

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] The toxicological properties of this substance have not been fully investigated.[3] Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or eyeglasses with side-shieldsConforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Appropriate protective gloves (impervious)Must satisfy Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]
Body Protective clothing to prevent skin exposureImpervious clothing is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when workplace conditions warrant its use, such as exceeding exposure limits or experiencing irritation.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

Operational Protocol: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and ensure safety. The following step-by-step protocol outlines the safe handling of this compound.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_vent 2. Ensure Adequate Ventilation prep_ppe->prep_vent handle_weigh 3. Weigh Chemical prep_vent->handle_weigh handle_transfer 4. Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon 5. Decontaminate Work Area handle_transfer->post_decon post_doff 6. Doff PPE post_decon->post_doff disp_waste 7. Dispose of Contaminated Materials post_doff->disp_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

Methodology:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as specified in Table 1. Gloves must be inspected prior to use.[2]

    • Ensure Adequate Ventilation: Work in a well-ventilated area.[2][3] Use a chemical fume hood if available, especially when dealing with dusty conditions.[2]

  • Handling:

    • Weighing and Transfer: Minimize dust generation and accumulation during weighing and transfer.[3] Use equipment and techniques that prevent the chemical from becoming airborne.

    • Avoid Contact: Avoid all contact with eyes, skin, and clothing.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[2]

  • Post-Handling:

    • Decontamination: Clean up spills immediately, using the appropriate protective equipment.[3] Vacuum or sweep up material and place it into a suitable disposal container.[3] Avoid generating dusty conditions.[3] Wash hands thoroughly after handling.[2][3]

    • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]
Contaminated Materials (e.g., gloves, wipes, containers) Place in a suitable, closed container for disposal.[2] Handle as hazardous waste.
Spills Sweep up and shovel the material.[2] Keep in suitable, closed containers for disposal.[2] Do not let the product enter drains.[2]

Experimental Protocol for Disposal:

  • Segregation: Keep chemical waste separate from other laboratory waste.

  • Containment: Ensure waste containers are clearly labeled with the chemical name and associated hazards. Keep containers tightly closed and store them in a designated, well-ventilated area.[1][2]

  • Arrangement for Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the chemical waste according to established protocols.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 2
Reactant of Route 2
N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.